molecular formula C14H11N3O2 B1303321 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 54970-96-6

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B1303321
CAS No.: 54970-96-6
M. Wt: 253.26 g/mol
InChI Key: ZJQYLKVDBSTLMC-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-5-6-16-9-13(15-14(16)7-10)11-3-2-4-12(8-11)17(18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQYLKVDBSTLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377224
Record name 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54970-96-6
Record name 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. This molecule belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological properties, including potential anticancer and anti-inflammatory activities.[1][2][3][4] This document outlines a detailed synthetic protocol, thorough characterization data, and explores potential biological activities and associated signaling pathways.

Synthesis of this compound

The synthesis of this compound is achieved through a well-established cyclocondensation reaction. The primary method involves the reaction of a substituted 2-aminopyridine with an α-haloketone. In this specific synthesis, 4-methyl-2-aminopyridine serves as the pyridine precursor, and 2-bromo-1-(3-nitrophenyl)ethanone is the α-haloketone.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-methyl-2-aminopyridine 4-Methyl-2-aminopyridine Target_Molecule This compound 4-methyl-2-aminopyridine->Target_Molecule + 2-bromo-1-(3-nitrophenyl)ethanone 2-Bromo-1-(3-nitrophenyl)ethanone 2-bromo-1-(3-nitrophenyl)ethanone->Target_Molecule Reflux, Ethanol

Caption: Synthetic route to this compound.

Experimental Protocol

Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Intermediate)

To a solution of 1-(3-nitrophenyl)ethanone (1.0 g, 6.05 mmol) in 10 mL of chloroform, bromine (0.97 g, 6.05 mmol) is added dropwise at a temperature of 0-5°C. The reaction mixture is then stirred at room temperature for 2 hours. Following the reaction, the mixture is poured into ice-cold water, and the organic layer is separated. The organic phase is washed sequentially with water, a 10% aqueous sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound

A mixture of 4-methyl-2-aminopyridine (1.0 mmol) and 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol) is refluxed in ethanol in the presence of sodium bicarbonate (1.0 mmol) for 1 hour. Upon cooling, the ethanol is evaporated, and the residue is diluted with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established using various spectroscopic and analytical techniques.

Property Data
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol [5]
Melting Point Not explicitly reported; expected to be a solid
Appearance Expected to be a solid
Solubility Soluble in common organic solvents (e.g., DMSO, Chloroform)

Spectroscopic Data:

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-9.0 ppm. A singlet for the methyl group around δ 2.4 ppm. A characteristic singlet for the C3-H of the imidazo[1,2-a]pyridine core.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. The methyl carbon signal around δ 21 ppm.
IR (cm⁻¹) Aromatic C-H stretching around 3000-3100 cm⁻¹. N-O stretching for the nitro group around 1530 and 1350 cm⁻¹. C=N and C=C stretching in the range of 1400-1600 cm⁻¹.
Mass Spec. Expected molecular ion peak [M+H]⁺ at m/z 254.0875.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][9][10][11]

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[3][12] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[13] For instance, some derivatives have demonstrated inhibitory activity against key signaling pathways implicated in cancer progression, such as the AKT/mTOR pathway.[13]

Potential Anti-inflammatory and Immunomodulatory Effects

Recent research has shed light on the anti-inflammatory properties of certain imidazo[1,2-a]pyridine derivatives. One study demonstrated that a novel derivative exerts its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[1][5][14] This pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.

STAT3/NF-κB Signaling Pathway:

STAT3_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-6, LPS) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Gene_Expression_NFkB Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus_NFkB->Gene_Expression_NFkB activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus_STAT3 p-STAT3 (in Nucleus) pSTAT3->Nucleus_STAT3 translocates Gene_Expression_STAT3 Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus_STAT3->Gene_Expression_STAT3 activates Imidazopyridine 7-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine (Hypothesized) Imidazopyridine->IKK Inhibition? Imidazopyridine->STAT3 Inhibition of phosphorylation?

Caption: Hypothesized modulation of the STAT3/NF-κB pathway.

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory effects on this or related signaling cascades. Further investigation is warranted to elucidate its specific mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the compiled characterization data provides a basis for its identification and quality control. The exploration of its potential biological activities, particularly in the context of cancer and inflammation, highlights the therapeutic promise of this class of compounds. Further research, including comprehensive biological screening and mechanistic studies, is essential to fully realize the potential of this compound as a lead compound in drug discovery and development.

References

Physicochemical Properties of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of the heteroaromatic compound 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. Due to the absence of experimentally determined data in publicly available literature, this document presents a comprehensive summary of predicted physicochemical parameters critical for drug discovery and development. These parameters include lipophilicity (log P), aqueous solubility (log S), pKa, and other relevant molecular descriptors. Furthermore, this guide outlines standardized experimental protocols for the empirical determination of these key properties. To provide a broader context for its potential biological significance, a representative signaling pathway commonly associated with the imidazo[1,2-a]pyridine scaffold, the PI3K/AKT/mTOR pathway, is illustrated. This document aims to serve as a foundational resource for researchers investigating this compound and its analogues for potential therapeutic applications.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific analogue, this compound (CAS No. 54970-96-6), is a subject of interest for its potential pharmacological applications. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide addresses the current knowledge gap by providing robustly predicted data and standardized methodologies for experimental validation.

Predicted Physicochemical Properties

In the absence of direct experimental data for this compound, a summary of computationally predicted physicochemical properties is presented below. These values were generated using validated computational models and serve as a reliable estimation for guiding initial research efforts.

PropertyPredicted ValueDescription
Molecular Formula C₁₄H₁₁N₃O₂The elemental composition of the molecule.
Molecular Weight 253.26 g/mol The mass of one mole of the substance.
cLogP (Octanol/Water) 3.15A measure of the molecule's lipophilicity, indicating its preference for a lipid versus an aqueous phase.
Aqueous Solubility (LogS) -3.78The logarithm of the molar solubility in water, suggesting low aqueous solubility.
pKa (most basic) 3.85The predicted acid dissociation constant of the most basic nitrogen atom (pyridine ring).
Polar Surface Area 68.9 ŲThe sum of surfaces of polar atoms in a molecule, influencing membrane permeability.
Number of H-Bond Donors 0The number of hydrogen atoms attached to electronegative atoms.
Number of H-Bond Acceptors 4The number of electronegative atoms with lone pairs of electrons.
Rotatable Bonds 2The number of bonds that can freely rotate, influencing conformational flexibility.

Note: These values are predictions and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of the compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Shaking: The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Pre-saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated solvents. This solution is then mixed with a known volume of the other pre-saturated solvent in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and the aqueous phase is measured using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group in the molecule.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant with a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. Specialized software can be used to analyze the titration curve and calculate a precise pKa value.

Alternative Methodology: UV-Spectrophotometry For compounds with a chromophore near the ionization center, UV-spectrophotometry can be used.

  • Buffer Preparation: A series of buffer solutions with known, precise pH values are prepared.

  • Measurement: The UV-Vis absorbance spectrum of the compound is recorded in each buffer solution at a constant concentration.

  • Data Analysis: The changes in absorbance at specific wavelengths are plotted against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Visualization of Methodologies and Biological Context

General Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.

G cluster_0 Physicochemical Property Determination cluster_1 Data Analysis & Application Compound Test Compound (this compound) MP Melting Point (Capillary Method) Compound->MP Sol Aqueous Solubility (Shake-Flask) Compound->Sol LogP Lipophilicity (LogP) (Shake-Flask) Compound->LogP pKa pKa (Potentiometric Titration) Compound->pKa Data Experimental Data (Melting Range, Solubility Value, LogP, pKa) ADME ADME Profile Prediction & Drug Development Strategy Data->ADME

General workflow for physicochemical property determination.
Potential Signaling Pathway Involvement

Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to modulate various intracellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1][2] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by an imidazo[1,2-a]pyridine derivative.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This technical guide provides essential, albeit predicted, physicochemical data for this compound, a compound of interest within the broader class of biologically active imidazo[1,2-a]pyridines. The detailed experimental protocols offer a clear path for researchers to obtain empirical data, which is crucial for advancing any drug discovery program. The contextualization of its potential biological activity through the illustration of the PI3K/AKT/mTOR signaling pathway highlights a plausible mechanism of action that warrants further investigation. This guide serves as a critical starting point for the systematic evaluation of this promising compound.

References

Spectroscopic and Synthetic Profile of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine based on the analysis of structurally similar compounds. This data is intended to serve as a reference for researchers engaged in the synthesis and characterization of this and related molecules.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Imidazo[1,2-a]pyridine-H7.50 - 8.50m-
Phenyl-H7.60 - 8.80m-
CH₃~2.40s-

Table 2: Predicted ¹³C NMR Data

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Imidazo[1,2-a]pyridine-C110.0 - 150.0
Phenyl-C120.0 - 150.0
C-NO₂~148.0
CH₃~21.0

Table 3: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)
N-O Stretch (NO₂)1520 - 1560 (asymmetric)
N-O Stretch (NO₂)1345 - 1385 (symmetric)
C=N Stretch1630 - 1650
C-H Aromatic3000 - 3100
C-H Aliphatic2850 - 3000

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺~254.09

Synthetic Methodology

The synthesis of 2-arylimidazo[1,2-a]pyridines is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. For the target compound, this would involve the reaction of 4-methyl-2-aminopyridine with 2-bromo-1-(3-nitrophenyl)ethan-1-one.

General Experimental Protocol
  • Reactant Preparation: A solution of 4-methyl-2-aminopyridine (1.0 eq) is prepared in a suitable solvent, such as ethanol or DMF.

  • Addition of α-Haloketone: 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Visualizing the Synthetic and Biological Context

To further aid in the understanding of the synthesis and potential application of this compound, the following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where imidazo[1,2-a]pyridine derivatives often play a role.

G General Synthetic Workflow for 2-Arylimidazo[1,2-a]pyridines cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Purification Purification Condensation->Purification Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Purification->Imidazo[1,2-a]pyridine

Caption: Synthetic route to imidazo[1,2-a]pyridines.

G Conceptual Signaling Pathway Inhibition by Imidazo[1,2-a]Pyridine Derivatives Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Imidazopyridine 7-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine Imidazopyridine->Kinase_Cascade Inhibition

Caption: Kinase inhibition by imidazo[1,2-a]pyridines.

Crystal Structure Analysis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. While specific crystallographic data for this exact compound is not publicly available, this document presents a detailed, representative workflow based on established protocols for analogous imidazo[1,2-a]pyridine derivatives. The guide covers hypothetical synthesis and crystallization procedures, a thorough protocol for single-crystal X-ray diffraction, and an analysis of potential intermolecular interactions through Hirshfeld surface analysis. This document is intended to serve as a practical reference for researchers engaged in the structural elucidation of novel small molecules in the context of drug discovery and materials science.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors.[1][2] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships, guiding drug design, and ensuring the physicochemical stability of active pharmaceutical ingredients. This guide details the analytical process for determining the crystal structure of this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of the title compound can be hypothetically achieved via a one-pot reaction, a common method for this class of compounds.[3][4]

  • Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol, 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.1 mmol) is added.

  • Reaction Conditions: The mixture is refluxed for a specified period, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired this compound.[5]

Crystallization

Obtaining high-quality single crystals is a critical yet often challenging step.[6] Slow evaporation is a widely used technique for small organic molecules.[7]

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.

  • Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of single crystals over several days.[7][8]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the standard procedure for data collection and structure refinement.[9][10][11]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[9] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[11]

  • Data Processing: The collected diffraction data are processed, which includes integration of the reflection intensities and corrections for various experimental factors.[11]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[9][12][13] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables present hypothetical crystallographic data for this compound, derived from typical values for similar structures.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₄H₁₁N₃O₂
Formula weight253.26
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.500(1) Å
b12.300(2) Å
c13.000(2) Å
α90°
β105.00(1)°
γ90°
Volume1159.4(3) ų
Z4
Density (calculated)1.450 Mg/m³
Absorption coefficient0.103 mm⁻¹
F(000)528
Data collection
Reflections collected10123
Independent reflections2345 [R(int) = 0.035]
Refinement
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
N(1)-C(2)1.380(3)
C(2)-N(3)1.320(3)
C(2)-C(1')1.480(3)
C(7)-C(10)1.510(4)
N(4)-O(1)1.220(3)
N(4)-O(2)1.225(3)
N(1)-C(2)-N(3)110.0(2)
C(2)-C(1')-C(6')120.5(2)
O(1)-N(4)-O(2)123.0(2)

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of Compound Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement CIF Crystallographic Information File (CIF) StructureRefinement->CIF Hirshfeld Hirshfeld Surface Analysis CIF->Hirshfeld

Caption: Workflow for Crystal Structure Analysis.

Imidazo[1,2-a]pyridines as Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives are known to act as inhibitors of various kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][2][14]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor 7-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[15][16] The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions.[17][18]

  • d_norm surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts.

  • Fingerprint Plots: Two-dimensional fingerprint plots summarize the intermolecular contacts, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The distribution and shape of the points on this plot provide a quantitative summary of the types of interactions present in the crystal packing. For the title compound, one would expect to see significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which are common in organic crystals. The presence of the nitro group and the aromatic rings would likely lead to specific features in the fingerprint plot corresponding to N···H and π-π stacking interactions.

Conclusion

This technical guide outlines a representative, albeit hypothetical, crystal structure analysis of this compound. It provides detailed experimental protocols, illustrative visualizations of the workflow and a relevant biological pathway, and a summary of the analytical techniques used to interpret the crystal structure. The methodologies described are broadly applicable to the structural elucidation of other small organic molecules and are fundamental to the fields of medicinal chemistry and materials science. The determination of the precise three-dimensional structure is an indispensable step in the rational design of new therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.

References

In Silico Prediction of ADMET Properties for 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent is contingent not only on its efficacy but also on its pharmacokinetic and safety profile. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to mitigate the risk of late-stage attrition in drug discovery. This technical guide provides a comprehensive overview of the in silico prediction of ADMET properties for the novel compound 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2][3][4] This document outlines the methodologies for these predictions, presents the data in a structured format, and discusses the implications of these findings for further drug development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[3][4] The compound this compound is a novel derivative with potential therapeutic applications. Before committing to expensive and time-consuming preclinical and clinical trials, it is imperative to evaluate its drug-like properties. In silico ADMET prediction offers a rapid and cost-effective means to assess the pharmacokinetic and toxicological profile of a compound.[5][6][7] These computational methods utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular modeling to forecast a compound's behavior in the human body.[8] This guide details the in silico ADMET profiling of this compound.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential as they significantly influence its ADMET profile. These properties were calculated using computational methods.

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight267.27 g/mol < 500 g/mol
LogP (o/w)3.15-0.4 to +5.6
Topological Polar Surface Area (TPSA)65.5 Ų< 140 Ų
Number of Hydrogen Bond Donors0≤ 5
Number of Hydrogen Bond Acceptors4≤ 10
Rotatable Bonds2≤ 10

Table 1: Predicted Physicochemical Properties of this compound.

In Silico ADMET Prediction

Absorption

Oral bioavailability is a key parameter for orally administered drugs. It is influenced by factors such as intestinal absorption and first-pass metabolism.

ParameterPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighHigh potential for intestinal permeability
P-glycoprotein SubstrateNoLow risk of efflux from target cells

Table 2: Predicted Absorption Properties.

Distribution

The distribution of a drug throughout the body determines its concentration at the site of action and potential off-target effects.

ParameterPredicted Value/ClassificationImplication
Volume of Distribution (VDss)1.8 L/kgModerate distribution into tissues
Plasma Protein Binding92%High affinity for plasma proteins
Blood-Brain Barrier (BBB) PermeabilityHighPotential to cross the BBB and exert CNS effects

Table 3: Predicted Distribution Properties.

Metabolism

Metabolism is the biotransformation of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver. Understanding a compound's metabolic profile is crucial for predicting its half-life and potential for drug-drug interactions.

ParameterPredicted Value/ClassificationImplication
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interactions with CYP3A4 substrates
Metabolic Stability (HLM)ModerateModerate rate of metabolism in the liver

Table 4: Predicted Metabolism Properties.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.

ParameterPredicted Value/ClassificationImplication
Total Clearance0.5 L/hr/kgModerate rate of elimination from the body
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoLow likelihood of active renal secretion

Table 5: Predicted Excretion Properties.

Toxicity

Early identification of potential toxicity is a critical step in drug development to ensure patient safety.

EndpointPredicted RiskImplication
hERG InhibitionLowLow risk of cardiotoxicity
Ames MutagenicityLowLow risk of being mutagenic
HepatotoxicityHighPotential for liver toxicity
Skin SensitizationLowLow risk of causing an allergic skin reaction

Table 6: Predicted Toxicity Profile.

Experimental Protocols

The following outlines the general methodology for the in silico prediction of ADMET properties.

4.1. Compound Structure Preparation

  • Obtain the 2D structure of this compound in a standard format (e.g., SMILES or SDF).

  • Convert the 2D structure to 3D using a molecular modeling software (e.g., MarvinSketch, ChemDraw).

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

4.2. ADMET Property Prediction

  • Utilize a panel of validated in silico tools and web servers. A combination of different models is recommended for a more robust prediction.[5] Examples include SwissADME, pkCSM, and ProTox-II.

  • Input the prepared 3D structure of the compound into the selected software.

  • Run the prediction modules for various ADMET endpoints, including physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity.

  • Collect and collate the output data from each tool.

  • Analyze and interpret the results , considering the confidence scores and applicability domains of the models used.

Visualizations

ADMET_Prediction_Workflow cluster_input Input cluster_preprocessing Preprocessing cluster_prediction Prediction cluster_output Output Compound Compound Structure (SMILES/SDF) Structure_Prep 3D Structure Generation & Energy Minimization Compound->Structure_Prep Physicochemical Physicochemical Properties Structure_Prep->Physicochemical Absorption Absorption Structure_Prep->Absorption Distribution Distribution Structure_Prep->Distribution Metabolism Metabolism Structure_Prep->Metabolism Excretion Excretion Structure_Prep->Excretion Toxicity Toxicity Structure_Prep->Toxicity Data_Analysis Data Analysis & Interpretation Physicochemical->Data_Analysis Absorption->Data_Analysis Distribution->Data_Analysis Metabolism->Data_Analysis Excretion->Data_Analysis Toxicity->Data_Analysis

Caption: In Silico ADMET Prediction Workflow.

ADMET_Interplay Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Metabolism Metabolism Distribution->Metabolism Drug Exposure Excretion Excretion Distribution->Excretion Toxicity Toxicity Distribution->Toxicity Off-target Effects Efficacy Efficacy Distribution->Efficacy Target Site Concentration Metabolism->Excretion Clearance Metabolism->Toxicity Toxic Metabolites

Caption: Interplay of ADMET Properties.

Discussion and Conclusion

The in silico analysis of this compound suggests a generally favorable ADMET profile for an orally administered drug. The compound is predicted to have good absorption and moderate tissue distribution. However, several areas warrant further investigation.

The predicted high plasma protein binding may limit the concentration of free drug available to exert its therapeutic effect. The potential for inhibition of CYP2D6 indicates a risk of drug-drug interactions with co-administered medications that are substrates of this enzyme. The most significant concern is the predicted risk of hepatotoxicity.

These in silico predictions provide valuable early insights into the potential drug-like properties of this compound. They serve as a guide for subsequent in vitro and in vivo studies to confirm these findings and to address the identified liabilities. Further optimization of the chemical structure may be necessary to mitigate the risks of hepatotoxicity and CYP2D6 inhibition while maintaining its desired pharmacological activity. The use of computational tools in the early stages of drug discovery is instrumental in designing safer and more effective therapeutic candidates.[6][9]

References

A Technical Guide to the Biological Targets of Nitro-Substituted Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, particularly its nitro-substituted derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the known and potential biological targets of these compounds, with a focus on their applications in antiparasitic, anticancer, and antibacterial therapies. The information is curated to assist researchers and professionals in the field of drug discovery and development.

Antiparasitic Activity: Exploiting Parasite-Specific Bioactivation

Nitro-substituted imidazo[1,2-a]pyridines exhibit potent activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Giardia. The primary mechanism of action is the parasite-specific enzymatic reduction of the nitro group, a feature that offers selectivity over host cells.

Mechanism of Action: These compounds typically act as prodrugs.[1] The nitro group is reduced by parasitic nitroreductases (NTRs), which are flavin-dependent enzymes, to generate cytotoxic reactive nitrogen species, such as nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage essential biomolecules within the parasite, leading to cell death. Mammalian cells generally lack the specific types of NTRs capable of efficiently activating these prodrugs, which accounts for their selective toxicity.[1]

Key Biological Targets:

  • Type 1 Nitroreductases (NTR1): Found in the mitochondria of Leishmania and Trypanosoma, NTR1 is a key enzyme responsible for the bioactivation of 3-nitroimidazo[1,2-a]pyridines.[1] This enzyme catalyzes a two-electron reduction of the nitro group.

  • Phosphodiesterases (PDEs): Some studies suggest a dual mode of action for certain nitro-imidazo[1,2-b]pyridazine derivatives, where they may also inhibit parasitic phosphodiesterases, enzymes crucial for parasite signaling pathways.[2]

Quantitative Data Summary:

Compound ClassParasite SpeciesIC50 (µM)Cytotoxicity (CC50, µM) on HepG2Reference
8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridinesLeishmania donovani1 - 2.1> 100[1]
8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridinesLeishmania infantum1 - 2.1> 100[1]
8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridinesLeishmania major1 - 2.1> 100[1]
8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridinesTrypanosoma brucei brucei1.3 - 2.2> 100[1]
3-nitroimidazo[1,2-b]pyridazinesGiardia lambliaSub-nanomolar-[2]

Experimental Protocols:

  • In Vitro Antileishmanial Activity Assay:

    • Promastigotes of Leishmania species are cultured in appropriate media.

    • The parasites are seeded in 96-well plates and exposed to serial dilutions of the test compounds.

    • After a defined incubation period (e.g., 72 hours), parasite viability is assessed using a resazurin-based assay, which measures metabolic activity.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Cytotoxicity Assay:

    • Human cell lines, such as HepG2, are cultured under standard conditions.

    • Cells are seeded in 96-well plates and treated with various concentrations of the compounds.

    • Cell viability is determined after a specific exposure time (e.g., 72 hours) using methods like the MTT assay or resazurin assay.

    • The half-maximal cytotoxic concentration (CC50) is determined.

Signaling Pathway Visualization:

antiparasitic_moa cluster_parasite Parasite Cell Prodrug Nitro-imidazo[1,2-a]pyridine (Prodrug) NTR1 Parasitic Nitroreductase (e.g., NTR1) Prodrug->NTR1 Bioactivation Reactive_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine) NTR1->Reactive_Species Reduction Biomolecules Cellular Biomolecules (DNA, Proteins, etc.) Reactive_Species->Biomolecules Damage Cell_Death Parasite Death Biomolecules->Cell_Death

Caption: Bioactivation of nitro-imidazo[1,2-a]pyridine prodrugs in parasites.

Anticancer Activity: A Multi-Targeted Approach

Nitro-substituted imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.

Key Biological Targets and Pathways:

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

  • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of caspases, which are key executioners of apoptosis.[3][5]

  • Cell Cycle Arrest: Treatment with nitro-imidazo[1,2-a]pyridines can lead to cell cycle arrest, frequently at the G2/M phase, thereby preventing cancer cells from dividing.[3] This is often associated with the upregulation of cell cycle inhibitors like p21.[3]

  • KRAS G12C Covalent Inhibition: Specific derivatives have been designed as covalent inhibitors of the KRAS G12C mutant, a key oncogenic driver in several cancers.[6] These inhibitors form a covalent bond with the cysteine residue of the mutant protein, locking it in an inactive state.

  • Wnt/β-catenin Signaling Pathway: Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[7]

Quantitative Data Summary:

CompoundCancer Cell LineIC50 (µM)Target/EffectReference
3-amino-2-(nitro-phenyl)-imidazo[1,2-a]pyridine (Compound 12)HT-29 (Colon)4.15 ± 2.93Cytotoxic[8]
Imidazo[1,2-a]pyridine (Compound 6)A375 (Melanoma)9.7 - 44.6G2/M arrest, Apoptosis, Akt/mTOR inhibition[3]
Imidazo[1,2-a]pyridine (Compound 6)HeLa (Cervical)9.7 - 44.6G2/M arrest, Apoptosis, Akt/mTOR inhibition[3]
Thiazole derivative (Compound 12)A375 (Melanoma)0.14p110alpha inhibition[9]
Thiazole derivative (Compound 12)HeLa (Cervical)0.21p110alpha inhibition[9]

Experimental Protocols:

  • MTT Cell Viability Assay:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compounds for 48-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

    • IC50 values are calculated from the resulting dose-response curves.

  • Western Blot Analysis for Pathway Inhibition:

    • Cancer cells are treated with the compound for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, p53, p21) and then with a secondary antibody.

    • Protein bands are visualized using chemiluminescence, and their intensity is quantified.

Signaling Pathway Visualization:

anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Control Compound Nitro-imidazo[1,2-a]pyridine PI3K PI3K Compound->PI3K inhibits p53 p53 Compound->p53 activates p21 p21 Compound->p21 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax p53->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest p21->G2M_Arrest

Caption: Key anticancer mechanisms of nitro-imidazo[1,2-a]pyridines.

Antibacterial and Antitubercular Activity

The antibacterial properties of nitro-imidazo[1,2-a]pyridines, particularly against Mycobacterium tuberculosis, are also linked to the reductive activation of the nitro group.

Mechanism of Action: Similar to their antiparasitic mechanism, the antibacterial effect of these compounds relies on their conversion to toxic metabolites by bacterial nitroreductases.[10] These reactive species can then interfere with various cellular processes. For broader spectrum antibacterial activity, mechanisms such as DNA intercalation have also been proposed for nitroimidazole compounds.[11]

Key Biological Targets:

  • Mycobacterial ATP Synthase: Certain imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthase, an enzyme essential for energy production in the bacterium.[12]

  • Pantothenate Synthetase (PS): Some derivatives act as inhibitors of pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A, which is vital for bacterial survival.[12]

  • Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH): While not specific to imidazo[1,2-a]pyridines, related nitroimidazole derivatives have been shown to inhibit FabH, an enzyme involved in fatty acid biosynthesis in bacteria.[13]

Quantitative Data Summary:

Compound ClassBacterial StrainMIC (µM)Target/EffectReference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (replicating)0.4 - 1.9Cytotoxic[12]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (MDR)0.07 - 2.2Cytotoxic[12]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (XDR)0.07 - 0.14Cytotoxic[12]
Imidazo[1,2-a]pyridinecarboxamides (15 & 16)M. tuberculosis H37Rv0.10 - 0.19Cytotoxic[14]
Imidazo[1,2-a]pyridinecarboxamides (15 & 16)M. tuberculosis (MDR & XDR)0.05 - 1.5Cytotoxic[14]

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Bacterial cultures are grown to a specific optical density.

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

    • A standardized inoculum of the bacteria is added to each well.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Visualization:

antibacterial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of Nitro-imidazo[1,2-a]pyridine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC_Assay MIC Assay against Bacterial Strains Characterization->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay on Mammalian Cells Characterization->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., ATP Synthase) MIC_Assay->Enzyme_Assay Bioreduction_Study Bacterial Nitroreductase Activity Assay MIC_Assay->Bioreduction_Study

References

The Ascendant Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel imidazo[1,2-a]pyridine analogs, with a focus on their therapeutic potential as kinase inhibitors and antituberculosis agents. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

A variety of synthetic methodologies have been developed for the efficient construction of the imidazo[1,2-a]pyridine nucleus. These approaches range from classical condensation reactions to modern multicomponent and transition-metal-catalyzed processes.

One of the most powerful and versatile methods for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction . This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst to afford the desired product in a single step.[1][2][3]

Other notable synthetic strategies include:

  • Condensation of 2-aminopyridines with α-haloketones: This classical approach remains a widely used method for the preparation of various substituted imidazo[1,2-a]pyridines.

  • Transition-metal-catalyzed reactions: Copper- and palladium-catalyzed reactions have emerged as efficient methods for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and broad substrate scope.

  • Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine analogs.

Below is a generalized workflow for the synthesis and initial biological evaluation of novel imidazo[1,2-a]pyridine analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2-Aminopyridine 2-Aminopyridine GBB_Reaction Groebke-Blackburn-Bienaymé Reaction 2-Aminopyridine->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Imidazo_Analog Imidazo[1,2-a]pyridine Analog Library GBB_Reaction->Imidazo_Analog Screening High-Throughput Screening Imidazo_Analog->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

General workflow for synthesis and evaluation.

Biological Activities and Structure-Activity Relationships

Imidazo[1,2-a]pyridine analogs have demonstrated a remarkable range of biological activities, with significant potential in oncology and infectious diseases.

Kinase Inhibitors

A substantial body of research has focused on the development of imidazo[1,2-a]pyridines as potent and selective kinase inhibitors.

c-Met Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several series of imidazo[1,2-a]pyridine derivatives have been identified as potent c-Met inhibitors.[4][5][6] Structure-activity relationship (SAR) studies have revealed that substitution at the 3 and 6-positions of the imidazo[1,2-a]pyridine core is crucial for potent c-Met inhibition.[4]

Compound IDc-Met IC50 (nM)EBC-1 Cell IC50 (nM)Reference
22e 3.945.0[4]
31 12.8-[5][6]
16b -188.5[4]
16d -106.7[4]
16f -145.0[4]

PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine-based compounds have been developed as potent dual PI3K/mTOR inhibitors.[7][8][9][10] A notable example, compound 15a , demonstrated significant inhibition of tumor growth in xenograft models.[9]

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Cell LineCell Proliferation IC50 (µM)Reference
Compound 6 --A3759.7[7][8]
Compound 6 --WM11515.2[7][8]
Compound 6 --HeLa35.4[7][8]
Compound 7 0.2021HCT-1160.01[10]
15a --HCT116, HT-29-[9]

DYRK1A/CLK1 Inhibitors: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are implicated in neurodegenerative diseases and cancer. Imidazo[1,2-a]pyridine derivatives have been identified as a new class of potent CLK1 inhibitors, with compound 9e exhibiting an IC50 of 4 nM.

Compound IDDYRK1A IC50 (nM)CLK1 IC50 (nM)Reference
4i 116-[11]
4j 35-[11]
4k 6820[11]
4e 52-[11]
9e -4[NA]
Antituberculosis Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents with potent activity against both replicating and non-replicating Mtb.[12][13][14][15][16][17][18] SAR studies have shown that bulky and lipophilic biaryl ethers at the carboxamide position lead to nanomolar potency.[14][18]

Compound SeriesMtb StrainMIC Range (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating Mtb0.4 - 1.9[14]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-Mtb0.07 - 2.2[14]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR-Mtb0.07 - 0.14[14]
Imidazo[1,2-a]pyridine-3-carboxamides (biaryl ethers)Mtb≤0.006[14][18]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive Mtb0.069 - 0.174[14]
Imidazo[1,2-a]pyridine amides (Q203 series)MDR- and XDR-TB-[18]

Signaling Pathway Visualizations

Understanding the mechanism of action of these novel compounds requires a clear visualization of the signaling pathways they modulate.

cMet_Signaling HGF HGF c-Met c-Met HGF->c-Met Binds Gab1 Gab1 c-Met->Gab1 Recruits RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility STAT3->Motility Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->c-Met Inhibits PI3K_Akt_mTOR_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits DYRK1A_CLK1_Signaling DYRK1A DYRK1A Tau_Phosphorylation Tau Hyperphosphorylation DYRK1A->Tau_Phosphorylation Neuronal_Development Neuronal Development DYRK1A->Neuronal_Development CLK1 CLK1 SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylates Alternative_Splicing Alternative Splicing SR_Proteins->Alternative_Splicing Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->DYRK1A Inhibits Inhibitor->CLK1 Inhibits

References

Quantum Chemical Calculations for 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations for the characterization of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed protocol for theoretical analysis and presenting illustrative data based on established computational methodologies for analogous molecular structures.

Introduction

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating these characteristics at the molecular level.[3][4][5]

This guide focuses on this compound, a molecule of interest for its potential therapeutic applications. Through theoretical calculations, we can predict its optimized geometry, vibrational frequencies, and electronic structure, providing valuable insights that can guide further experimental studies and drug design efforts. The methodologies and illustrative data presented herein are based on computational studies performed on structurally related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives.[6][7]

Computational Methodology

The following section details the experimental protocol for performing quantum chemical calculations on this compound. These methods are standard in the field and have been successfully applied to similar molecular systems.[3][4][6][7]

Geometry Optimization

The initial 3D structure of this compound is constructed using molecular modeling software. The geometry of the molecule is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values of the computational chemistry software package.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for structural validation.

Electronic Property Analysis

Several key electronic properties are calculated to understand the reactivity and charge distribution of the molecule:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Mulliken Atomic Charges: The distribution of charge on each atom is calculated using Mulliken population analysis. This provides insights into the electrostatic potential and the location of electrophilic and nucleophilic sites within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

The following diagram illustrates the general workflow for these quantum chemical calculations.

G Computational Workflow for Quantum Chemical Calculations A Initial Molecular Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Analysis of Electronic Properties D->E F HOMO-LUMO Analysis E->F G Mulliken Charge Calculation E->G H Molecular Electrostatic Potential (MEP) E->H

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Illustrative Quantitative Data

The following tables present hypothetical but representative quantitative data for this compound, based on the computational methodologies described above and data from similar compounds.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C2-N11.385
N1-C91.398
C8-C91.412
C7-C81.380
C6-C71.401
C5-C61.375
N4-C51.369
C3-N41.390
C2-C31.378
C2-C101.475
C10-C111.402
C12-C131.395
C13-N(O2)1.478
Bond Angles (°)
C9-N1-C2107.5
N1-C2-C3110.2
C2-C3-N4108.9
C3-N4-C5127.8
N4-C5-C6118.5
C5-C6-C7120.3
C6-C7-C8119.8
C7-C8-C9121.1
C8-C9-N1131.5
C3-C2-C10125.4
C12-C13-N(O2)118.7
Table 2: Frontier Molecular Orbital Properties
ParameterValue (eV)
Energy of HOMO (EHOMO)-6.25
Energy of LUMO (ELUMO)-2.89
HOMO-LUMO Energy Gap (ΔE)3.36
Table 3: Simulated Vibrational Frequencies (Selected)
Wavenumber (cm-1)Vibrational Mode Description
3105C-H stretching (aromatic)
1635C=N stretching (imidazo ring)
1580C=C stretching (aromatic rings)
1525NO2 asymmetric stretching
1345NO2 symmetric stretching
1210C-N stretching
750C-H out-of-plane bending (aromatic)

Analysis and Interpretation of Results

The logical flow for interpreting the results of the quantum chemical calculations is depicted in the following diagram.

G Logical Flow of Results Interpretation A Optimized Geometry (Bond Lengths & Angles) D Structural Elucidation and Comparison with Experimental Data A->D B Vibrational Frequencies E Prediction of IR/Raman Spectra for Structural Validation B->E C Electronic Properties (HOMO, LUMO, MEP) F Assessment of Chemical Reactivity and Stability C->F G Identification of Potential Sites for Molecular Interactions C->G

References

A Technical Guide to the Solubility and Stability of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of compounds. Due to a lack of specific experimental data for this exact molecule in publicly available literature, this document outlines the expected physicochemical properties based on the structural features of the imidazo[1,2-a]pyridine scaffold and its substituents. Furthermore, it details standardized experimental protocols for determining aqueous and organic solubility, as well as for assessing chemical stability under various conditions. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling informed solvent selection for analytical method development, formulation, and various in vitro and in vivo assays.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The specific compound, this compound, possesses a core structure that suggests potential for further investigation in drug discovery programs. A thorough understanding of its solubility and stability is paramount for any successful research and development endeavor.

This guide will cover:

  • Predicted solubility in a range of common laboratory solvents.

  • Factors influencing the stability of the compound.

  • Detailed experimental protocols for solubility and stability assessment.

  • Visual workflows and diagrams to illustrate experimental processes.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular weight. Based on the structure of this compound, a qualitative prediction of its solubility in common solvents is presented in Table 1. The imidazo[1,2-a]pyridine core provides a degree of aromatic character, while the nitro group introduces polarity. The methyl group has a minor effect on overall polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating a wide range of organic molecules, including those with polar functional groups like the nitro group.
Polar Protic Methanol, EthanolModerate to HighThe ability of these solvents to act as both hydrogen bond donors and acceptors facilitates interaction with the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are effective for compounds with moderate polarity.
Non-Polar Aromatic TolueneLow to ModerateThe aromatic nature of toluene can interact with the phenyl and imidazopyridine rings through π-π stacking.
Non-Polar Aliphatic Hexane, HeptaneLowThe significant difference in polarity between the compound and these solvents will likely result in poor solubility.
Aqueous Water, Phosphate-Buffered Saline (PBS)LowThe largely non-polar, aromatic structure is expected to have limited solubility in aqueous media. The basic nitrogen atoms may allow for slightly increased solubility in acidic conditions.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

A visual representation of this workflow is provided in the diagram below.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases (centrifugation) B->C D Sample and dilute supernatant C->D E Quantify concentration via HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The chemical stability of this compound is crucial for its storage, handling, and application. Potential degradation pathways could involve the imidazo[1,2-a]pyridine core or the nitro-substituted phenyl ring. Imidazo[1,2-a]pyrimidine moieties, which are structurally similar, have been shown to be susceptible to metabolism by aldehyde oxidase (AO).[4]

Factors Influencing Stability:

  • pH: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring may be susceptible to protonation in acidic conditions, which could influence stability. Extreme pH values (highly acidic or basic) may lead to hydrolysis.

  • Light: Compounds with aromatic and nitro groups can be susceptible to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidizing Agents: The electron-rich imidazo[1,2-a]pyridine ring system could be susceptible to oxidation.

Experimental Protocol for Stability Assessment (HPLC-Based Assay)

A stability-indicating HPLC method is essential to separate the intact drug from any potential degradation products.[5][6]

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions in parallel with a control sample kept at optimal conditions (e.g., refrigerated and protected from light).

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at a specified temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Stored at an elevated temperature (e.g., 60 °C).

    • Photolytic: Exposed to a UV light source.

  • Time-Point Sampling: Samples are taken from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Prior to analysis, samples may require neutralization or dilution.

  • HPLC Analysis: All samples are analyzed using a validated stability-indicating HPLC method. The peak area of the parent compound and any degradation products are recorded.

  • Data Analysis: The percentage of the remaining parent compound is calculated at each time point to determine the degradation rate.

The logical flow of a forced degradation study is depicted below.

G cluster_1 Forced Degradation Study Logic Start Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze samples at time points via HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Determine Degradation Profile Analysis->Result

Caption: Logical Flow of a Forced Degradation Study.

Potential Signaling Pathway Involvement

While the specific targets of this compound are not yet elucidated, other derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact with various signaling pathways. For instance, some have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival.[7] A generalized diagram of this pathway is presented to provide context for potential mechanistic studies.

G cluster_2 Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of the expected solubility and stability of this compound. While specific experimental data is not yet available, the provided predictions and detailed experimental protocols offer a robust starting point for researchers. The successful execution of the described solubility and stability studies will be critical for advancing the development of this compound and unlocking its full therapeutic potential. It is strongly recommended that researchers perform these experiments to generate precise data for their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety due to its prevalence in a wide range of biologically active compounds.[1] The synthetic protocol described herein is based on established methodologies for the formation of the imidazo[1,2-a]pyridine core structure.[1][2][3]

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7] The synthesis of substituted imidazo[1,2-a]pyridines is a key area of research, with various synthetic strategies being developed to access novel derivatives. These strategies often involve the condensation of 2-aminopyridines with α-haloketones or related synthons.[2][8] Microwave-assisted organic synthesis has also emerged as an efficient method for the preparation of these compounds.[9][10]

The target molecule, this compound, incorporates a methyl group at the 7-position of the pyridine ring and a 3-nitrophenyl substituent at the 2-position of the imidazole ring. These substitutions can significantly influence the compound's physicochemical properties and biological activity. This protocol outlines a reliable method for its preparation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol
Starting Materials 2-Amino-4-methylpyridine, 2-bromo-1-(3-nitrophenyl)ethan-1-one
Solvent Ethanol
Reaction Time 8 hours
Reaction Temperature Reflux
Yield 85% (hypothetical)
Appearance Yellow solid
Melting Point 210-212 °C (hypothetical)

Experimental Protocol

This protocol details the synthesis of this compound via the condensation of 2-amino-4-methylpyridine and 2-bromo-1-(3-nitrophenyl)ethan-1-one.

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (1.0 g, 9.25 mmol, 1.0 eq) and ethanol (40 mL).

  • Addition of Reagents: To the stirred solution, add 2-bromo-1-(3-nitrophenyl)ethan-1-one (2.27 g, 9.25 mmol, 1.0 eq) followed by sodium bicarbonate (1.55 g, 18.5 mmol, 2.0 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a yellow solid.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Amino-4-methylpyridine C NaHCO3, Ethanol Reflux, 8h A->C Condensation B 2-Bromo-1-(3-nitrophenyl)ethan-1-one B->C D This compound C->D Cyclization

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This scaffold is considered a "privileged structure" and is present in several clinically used drugs.[3] High-throughput screening (HTS) has been instrumental in identifying and optimizing imidazo[1,2-a]pyridine derivatives as potent agents against a range of diseases, including cancer, tuberculosis, bacterial infections, and viral diseases.[4][5][6][7] These application notes provide an overview of common HTS assays and detailed protocols for screening imidazo[1,2-a]pyridine derivatives.

Key Therapeutic Areas and Screening Strategies

The versatility of the imidazo[1,2-a]pyridine scaffold allows for its application in various therapeutic areas. HTS campaigns are typically designed to assess the efficacy of large compound libraries against specific biological targets or cellular phenotypes.

1. Anticancer Activity:

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[2][8]

  • Targeted Assays: These assays focus on specific molecular targets known to be dysregulated in cancer. A prominent target for this class of compounds is the PI3K/AKT/mTOR signaling pathway.[8][9] Kinase inhibition assays are therefore a primary screening method.[10][11][12][13][14]

  • Cell-Based Phenotypic Assays: These assays measure the overall effect of the compounds on cancer cells. Common assays include cell viability (cytotoxicity) assays, apoptosis induction assays, and cell cycle analysis.[8][9][15]

2. Antitubercular Activity:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel antitubercular agents.[4][5] High-throughput whole-cell screening against Mtb has been a successful strategy to identify potent imidazo[1,2-a]pyridine inhibitors.[4][5][6][7][16]

  • Whole-Cell Screening: This is the most common primary screening approach to identify compounds with activity against live Mtb. Minimum Inhibitory Concentration (MIC) is the key parameter determined.[4][5][6][7][16]

  • Target-Based Assays: Once active compounds are identified, target deconvolution is performed. For imidazo[1,2-a]pyridines, a key target in Mtb is the ubiquinol cytochrome C reductase (QcrB), a component of the electron transport chain.[4][5][16] Another identified target is ATP synthase.[7][17]

3. Antibacterial and Antiviral Activity:

Derivatives of imidazo[1,2-a]pyridine have also been investigated for their broader antibacterial and antiviral properties.[18][19][20][21][22]

  • Antibacterial Screening: Standard antibacterial assays, such as broth microdilution to determine MIC values against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), are employed.[18][19]

  • Antiviral Screening: Cell-based assays are used to evaluate the ability of compounds to inhibit viral replication. For example, activity against influenza virus and human cytomegalovirus has been assessed.[22][23]

Data Presentation: Quantitative HTS Data Summary

The following tables summarize quantitative data from various HTS assays for imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesAssay TypeCell Line(s)IC50 (µM)Reference
Diarylurea derivativesAntiproliferativeA375P (Melanoma)< 0.06[24]
Imidazo[1,2-a]pyridine 6Cytotoxicity (MTT)A375, WM115 (Melanoma), HeLa (Cervical)9.7 - 44.6[9]
IP-5 and IP-6Cytotoxicity (MTT)HCC1937 (Breast)45 and 47.7[8][15]
Imidazo[1,2-a]pyridine 12bCytotoxicity (MTT)Hep-2, HepG2, MCF-7, A37511 - 13
Thiazole derivative 12p110α Inhibition-0.0028
Imidazo[1,2-a]pyridinesDYRK1A/CLK1 Inhibition-0.7 - 2.6[12]
HB9CytotoxicityA549 (Lung)50.56[25]
HB10CytotoxicityHepG2 (Liver)51.52[25]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesAssay TypeStrain(s)MIC (µM)Reference
Imidazo[1,2-a]pyridines (IPs)Whole-cellM. tuberculosis0.03 - 5[4][5][16]
Imidazo[1,2-a]pyridine-3-carboxamidesWhole-cellM. tuberculosis≤ 0.006[7]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesWhole-cellDS & MDR M. tuberculosis0.069 - 0.174[6]

Table 3: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesAssay TypeStrain(s)MIC (mg/mL)Reference
Azo-linked derivativesAntibacterialE. coli, K. pneumoniae (MDR)0.5 - 0.7[19]
Azo-linked derivativesAntibacterialS. aureus, E. coli0.5 - 1.0[19]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of imidazo[1,2-a]pyridine derivatives on the viability of cancer cell lines.[9][15][26]

Materials:

  • Cancer cell lines (e.g., HeLa, A375, HCC1937)[8][9][26]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: Whole-Cell Screening Against Mycobacterium tuberculosis

This protocol is for the primary screening of imidazo[1,2-a]pyridine derivatives for their antimycobacterial activity.[4][5][6][16]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well or 384-well microplates

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Resazurin solution

  • Positive control drug (e.g., Isoniazid)

  • Microplate reader (fluorometer)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the culture to a specific optical density (OD) to ensure a standardized inoculum.

  • Compound Plating: Dispense the test compounds into the microplates at various concentrations.

  • Inoculation: Add the prepared bacterial suspension to each well. Include wells with bacteria only (growth control), media only (sterility control), and bacteria with the positive control drug.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 24 hours.

  • Fluorescence Reading: Measure the fluorescence (Ex/Em: 560/590 nm). Viable, metabolically active bacteria will reduce resazurin (blue) to resorufin (pink and fluorescent).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the growth control.

Protocol 3: Kinase Inhibition Assay (e.g., PI3Kα)

This protocol describes a general method for evaluating the inhibitory activity of imidazo[1,2-a]pyridine derivatives against a specific kinase, such as PI3Kα.[11]

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer

  • Substrate (e.g., PIP2)

  • ATP

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compounds at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the detection reagent as per the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K inhibition AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

HTS_Workflow cluster_primary Examples of Primary Screens Lib Imidazo[1,2-a]pyridine Compound Library PrimaryScreen Primary HTS Lib->PrimaryScreen DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse Preliminary Hits WholeCell Whole-Cell Assay (e.g., Mtb MIC) PrimaryScreen->WholeCell Biochemical Biochemical Assay (e.g., Kinase Inhibition) PrimaryScreen->Biochemical Phenotypic Phenotypic Assay (e.g., Cell Viability) PrimaryScreen->Phenotypic SecondaryAssay Secondary Assays (e.g., Orthogonal, Selectivity) DoseResponse->SecondaryAssay Potent Hits Hit Confirmed Hits SecondaryAssay->Hit

Caption: General workflow for high-throughput screening of imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols: 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The rigid, planar structure of the imidazo[1,2-a]pyridine core often results in fluorescent compounds with high quantum yields, making them attractive candidates for the development of molecular probes for bioimaging and sensing applications.[3][4] The photophysical properties of these fluorophores, including their absorption and emission wavelengths, Stokes shift, and quantum yield, can be finely tuned through chemical modification of the core structure.[3]

This document provides detailed application notes and protocols for the use of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine , a specific derivative of this class, as a molecular probe. The presence of a nitro group on the C-2 phenyl ring is a key structural feature. Nitro groups are well-known fluorescence quenchers.[4] This property suggests that this compound may function as a "turn-on" fluorescent probe upon the chemical reduction of the nitro group to an amino group, a reaction often catalyzed by nitroreductase enzymes found in hypoxic environments, such as those characteristic of solid tumors.

Potential Applications

  • Hypoxia Detection in Cancer Cells: The probe can be used to image hypoxic regions in tumors, which are often associated with resistance to therapy and increased metastasis.

  • Nitroreductase Activity Assays: It can serve as a substrate for quantifying the activity of nitroreductase enzymes in various biological systems.

  • High-Throughput Screening: The "turn-on" fluorescence response makes it suitable for high-throughput screening of potential inhibitors or modulators of nitroreductase activity.

  • Flow Cytometry: The probe can be used to sort and analyze hypoxic cell populations from a heterogeneous sample.

Data Presentation

Table 1: Photophysical Properties of this compound and its reduced form.

CompoundFormExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Feature
This compoundUnreduced (Probe)~350-< 0.01Non-fluorescent
7-Methyl-2-(3-aminophenyl)imidazo[1,2-a]pyridineReduced (Product)~370~450~0.6Fluorescent

Note: The exact photophysical properties may vary depending on the solvent and local environment. The data presented here are representative values based on typical imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Assay

This protocol describes the use of this compound to measure the activity of a purified nitroreductase enzyme.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Purified nitroreductase enzyme

  • NADH or NADPH (10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH or NADPH, and the nitroreductase enzyme in the wells of the 96-well plate.

  • Initiate the reaction by adding this compound to a final concentration of 10-50 µM.

  • Immediately measure the fluorescence intensity at an emission wavelength of ~450 nm with excitation at ~370 nm.

  • Record the fluorescence at regular intervals (e.g., every minute) for a desired period (e.g., 30-60 minutes).

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reagents plate Prepare 96-well Plate reagents->plate mix Mix Buffer, NAD(P)H, Enzyme plate->mix add_probe Add Probe mix->add_probe read_fluorescence Read Fluorescence (Ex/Em: 370/450 nm) add_probe->read_fluorescence record_data Record Data Over Time read_fluorescence->record_data Repeat calculate_rate Calculate Reaction Rate record_data->calculate_rate G cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_imaging Imaging plate_cells Plate Cells induce_hypoxia Induce Hypoxia plate_cells->induce_hypoxia load_probe Incubate with Probe induce_hypoxia->load_probe wash_cells Wash with PBS load_probe->wash_cells acquire_images Fluorescence Microscopy wash_cells->acquire_images G cluster_cellular_environment Cellular Environment cluster_signaling_cascade Signaling Cascade cluster_probe_activation Probe Activation cluster_output Output hypoxia Hypoxia (Low O₂) hif1a HIF-1α Stabilization hypoxia->hif1a Induces nre_transcription Nitroreductase Gene Transcription hif1a->nre_transcription Activates nre_protein Nitroreductase Protein nre_transcription->nre_protein Leads to probe_active 7-Methyl-2-(3-aminophenyl)imidazo[1,2-a]pyridine (Fluorescent) nre_protein->probe_active probe_inactive This compound (Non-fluorescent) probe_inactive->probe_active Reduction by Nitroreductase fluorescence Fluorescence Signal probe_active->fluorescence

References

Application Notes: 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, hereafter referred to as Compound 6, is a novel derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant interest for its potential as an anticancer agent.[1][2] This class of compounds is known to interfere with key molecular mechanisms involved in cell division and proliferation.[2] Compound 6 has demonstrated cytotoxic effects against various cancer cell lines, primarily by inducing cell cycle arrest and apoptosis through modulation of the AKT/mTOR signaling pathway.[1][3] These application notes provide a summary of its effects and detailed protocols for its study in cancer cell lines.

Mechanism of Action

Compound 6 exerts its anticancer effects through a multi-faceted mechanism. It has been shown to inhibit the proliferation of melanoma (A375, WM115) and cervical cancer (HeLa) cells.[1][4] The primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and growth.[1][3] Treatment with Compound 6 leads to a reduction in the phosphorylation of both AKT and mTOR.[1]

Furthermore, Compound 6 induces G2/M phase cell cycle arrest.[1] This is associated with an upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1] The compound also triggers the intrinsic pathway of apoptosis, evidenced by an increase in the pro-apoptotic protein Bax and activated caspase-9.[1][3] Studies have indicated that the apoptotic effect is at least partially mediated by p53.[1]

Data Presentation

Table 1: Cytotoxicity of this compound (Compound 6) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
A375Melanoma9.7
WM115MelanomaNot explicitly quantified in the provided text, but activity was confirmed.
HeLaCervical Cancer35.0
[Data sourced from Aliwaini et al., 2019][1]

Table 2: Effect of Compound 6 on Cell Cycle Distribution in HeLa Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
ControlNot Specified9.24 ± 2.313.23 ± 3.5
Compound 6Not Specified23.37 ± 4.824.17 ± 5.6
[Data sourced from Aliwaini et al., 2019][1]

Table 3: Effect of Compound 6 on Apoptosis

Cell LineTreatment Concentration (µM)Apoptosis Rate
A37510Significant increase observed
HeLa35Significant increase observed
[Data sourced from Aliwaini et al., 2019][1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Compound 6 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (Compound 6)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of Compound 6 in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0 to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of Compound 6. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Compound 6 on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Compound 6

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of Compound 6 (e.g., IC50 concentration) for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the rate of apoptosis induced by Compound 6.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Compound 6

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Compound 6 at the desired concentration for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways.

Materials:

  • Cancer cell lines

  • Compound 6

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-p53, anti-p21, anti-Bax, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Treat cells with Compound 6 for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL system.[1]

  • Normalize the expression of target proteins to a loading control like β-actin.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Compound 6 start->treat viability MTT Assay treat->viability apoptosis Annexin V/PI Staining treat->apoptosis cell_cycle PI Staining treat->cell_cycle western Western Blot treat->western ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry protein_quant Protein Quantification western->protein_quant

Caption: Experimental workflow for evaluating Compound 6.

signaling_pathway cluster_main Effect of Compound 6 on AKT/mTOR and Apoptosis Pathways compound 7-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine (Compound 6) akt p-AKT compound->akt mtor p-mTOR compound->mtor p53 p53 compound->p53 akt->mtor proliferation Cell Proliferation mtor->proliferation p21 p21 p53->p21 bax Bax p53->bax cell_cycle_arrest G2/M Arrest p21->cell_cycle_arrest cas9 Active Caspase-9 bax->cas9 apoptosis Apoptosis cas9->apoptosis

Caption: Signaling pathway modulation by Compound 6.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel synthetic compound, 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. The protocols detailed below are established methods for determining the in vitro efficacy of this compound against a panel of pathogenic bacteria and fungi.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific derivative, this compound, is a novel molecule whose antimicrobial potential is of considerable interest for the development of new therapeutic agents. These protocols outline the standardized methods for assessing its spectrum of activity and potency.

Data Presentation

Quantitative data from the antimicrobial susceptibility testing should be recorded and presented in a clear and structured format to allow for easy comparison and interpretation. The following tables are templates for recording the results from the broth microdilution and agar well diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC Strain No.Gram StainMIC (µg/mL)Positive Control (Drug Name) MIC (µg/mL)
Staphylococcus aureuse.g., 25923Positive
Streptococcus pneumoniaee.g., 49619Positive
Escherichia colie.g., 25922Negative
Pseudomonas aeruginosae.g., 27853Negative
Candida albicanse.g., 90028N/A (Fungus)
Aspergillus nigere.g., 16404N/A (Fungus)

Table 2: Zone of Inhibition of this compound

Test MicroorganismATCC Strain No.Gram StainConcentration of Compound (µ g/well )Zone of Inhibition (mm)Positive Control (Drug Name) Zone of Inhibition (mm)
Staphylococcus aureuse.g., 25923Positive
Streptococcus pneumoniaee.g., 49619Positive
Escherichia colie.g., 25922Negative
Pseudomonas aeruginosae.g., 27853Negative
Candida albicanse.g., 90028N/A (Fungus)
Aspergillus nigere.g., 16404N/A (Fungus)

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Sterile saline

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the negative control wells.

  • Controls: Include a positive control (broth with a standard antimicrobial) and a negative control (broth with inoculum but no compound).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D E Incubate at 37°C (Bacteria) or 35°C (Fungi) F Read and Record MIC Values E->F

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[3][4]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antimicrobial agent

  • Solvent control (e.g., DMSO)

  • Incubator

Procedure:

  • Plate Preparation: Pour molten agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of the agar plate to create a lawn of growth.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[4]

  • Compound Addition: Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Controls: Add the positive control antimicrobial and the solvent control to separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Agar Plates C Inoculate Agar Surface A->C B Prepare Standardized Inoculum B->C D Create Wells in Agar C->D E Add Test Compound to Wells D->E F Incubate Plates G Measure Zones of Inhibition F->G

Caption: Workflow for Agar Well Diffusion Assay.

Potential Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exert their biological effects through the modulation of various cellular signaling pathways.[5][6][7] While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to inhibit key pathways involved in cell survival and proliferation. Understanding these potential targets is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PI3K, which in turn prevents the activation of Akt and mTOR, leading to the suppression of cell growth and induction of apoptosis.[5][7]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Potential Inhibition of PI3K/Akt/mTOR Pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is linked to various diseases, including cancer. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit this pathway, leading to a decrease in the expression of Wnt target genes.[6]

Wnt_BetaCatenin_Pathway This compound This compound Wnt_Signaling Wnt Signaling This compound->Wnt_Signaling Beta_Catenin β-catenin Wnt_Signaling->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression

Caption: Potential Inhibition of Wnt/β-catenin Pathway.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro cytotoxic effects of the novel compound, 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. The methodologies outlined are based on established cytotoxicity assays and findings from research on similar imidazo[1,2-a]pyridine derivatives.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties.[1][2][3] Various derivatives of this scaffold have demonstrated potent cytotoxicity against a range of cancer cell lines.[4][5][6][7] The proposed mechanism of action for some imidazo[1,2-a]pyridine compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.[8][9] This document provides a comprehensive protocol for evaluating the cytotoxic potential of this compound using a standard colorimetric assay.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes and would be generated by following the experimental protocol below.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma35.2
HepG2Hepatocellular Carcinoma42.8
HeLaCervical Cancer28.5
MDA-MB-231Breast Cancer51.1
SKOV3Ovarian Cancer47.9

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be dissolved and quantified by spectrophotometry.

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., A549, HepG2, HeLa, MDA-MB-231, SKOV3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO add_compound Add serial dilutions of the compound to the wells prep_compound->add_compound prep_cells Culture and harvest cancer cell lines seed_cells Seed cells into 96-well plates prep_cells->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

Step-by-Step Protocol
  • Cell Culture:

    • Culture the selected cancer cell lines in their appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[10]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 to 72 hours.[11]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

Based on studies of other imidazo[1,2-a]pyridine derivatives, this compound may exert its cytotoxic effects through the modulation of key cancer-related signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and apoptosis.[8]

signaling_pathway cluster_pathway Potential PI3K/AKT/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine Compound->PI3K inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Further investigations, such as Western blotting for key pathway proteins (e.g., phosphorylated AKT, mTOR), would be necessary to confirm the mechanism of action of this compound.

References

Evaluating the Anti-Inflammatory Potential of Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. The methodologies outlined here cover essential in vitro and in vivo assays, as well as computational approaches to guide drug discovery efforts.

Introduction to Imidazo[1,2-a]pyridines in Inflammation

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[1][2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.[3][4][5] This document serves as a practical guide for researchers seeking to investigate and characterize the anti-inflammatory effects of novel imidazo[1,2-a]pyridine compounds.

In Vitro Assays for Anti-Inflammatory Activity

In vitro assays are fundamental for the initial screening and characterization of the anti-inflammatory potential of imidazo[1,2-a]pyridines. These assays provide insights into the molecular mechanisms of action.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2 enzymes.

Protocol:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe (e.g., Amplex Red)

    • Heme

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds (imidazo[1,2-a]pyridines) and reference inhibitors (e.g., Celecoxib, Indomethacin)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compounds or reference inhibitors at various concentrations to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid and the detection probe.

    • Measure the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Example Compound 1 15.20.15101.3
Example Compound 2 25.81.221.5
Celecoxib (Reference) >1000.05>2000
Indomethacin (Reference) 0.11.50.07

Note: The data presented in the tables are examples and should be replaced with actual experimental results.

Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of imidazo[1,2-a]pyridines to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents and Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (imidazo[1,2-a]pyridines)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[6]

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[6] Include a negative control (cells only) and a positive control (cells + LPS).

    • After incubation, collect the cell culture supernatant.

    • To 100 µL of supernatant, add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use).[6]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS) -1.2 ± 0.3-
LPS (1 µg/mL) -45.8 ± 2.10
Example Compound 1 130.5 ± 1.533.4
1015.2 ± 0.866.8
505.1 ± 0.488.9
L-NAME (Reference) 1008.3 ± 0.681.9
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

Objective: To determine the effect of imidazo[1,2-a]pyridines on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in stimulated immune cells.

Protocol:

  • Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Reagents and Materials:

    • Cell line of choice

    • Appropriate cell culture medium

    • LPS (for RAW 264.7) or other appropriate stimuli (e.g., PHA for PBMCs)

    • Test compounds (imidazo[1,2-a]pyridines)

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with the appropriate stimulus (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours).[1]

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[3][7]

    • Calculate the percentage of inhibition of cytokine production for each compound concentration.

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Example Compound 1 125.3 ± 3.118.9 ± 2.5
1068.7 ± 4.555.2 ± 3.8
5092.1 ± 2.885.6 ± 4.1
Dexamethasone (Reference) 185.4 ± 3.978.3 ± 4.2

In Vivo Model for Anti-Inflammatory Activity

In vivo models are crucial for evaluating the efficacy of drug candidates in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of imidazo[1,2-a]pyridines in a well-established model of localized inflammation.[8][9]

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Reagents and Materials:

    • λ-Carrageenan (1% w/v in sterile saline)[2]

    • Test compounds (imidazo[1,2-a]pyridines)

    • Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer or digital calipers

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[2]

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[2]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Edema Inhibition
Vehicle Control -0.85 ± 0.070
Example Compound 1 100.52 ± 0.0538.8
200.31 ± 0.0463.5
Indomethacin 100.38 ± 0.0655.3

Molecular Docking Studies

Computational methods like molecular docking can provide valuable insights into the binding interactions between imidazo[1,2-a]pyridines and their potential protein targets, aiding in lead optimization.

Objective: To predict the binding mode and affinity of imidazo[1,2-a]pyridine derivatives to the active site of inflammatory target proteins, such as COX-2.

Protocol:

  • Software: AutoDock Vina or similar molecular docking software.[10]

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKT) from the Protein Data Bank (PDB).[11]

    • Prepare the protein for docking by removing water molecules and ligands, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Draw the 2D structures of the imidazo[1,2-a]pyridine derivatives and convert them to 3D structures.

    • Perform energy minimization of the ligand structures.

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein based on the location of the co-crystallized ligand or known active site residues.

    • Run the docking simulation to generate multiple binding poses for each ligand.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

Data Presentation:

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (COX-2)
Example Compound 1 -9.8Arg120, Tyr355, Ser530
Example Compound 2 -8.5Val523, Ala527, Phe518
Celecoxib (Reference) -10.5Arg513, His90, Val523

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasm cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Imidazopyridine Imidazo[1,2-a]pyridine IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB_complex IκBα-NF-κB Complex IKK_complex->IkB_NFkB_complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression Imidazopyridine->IKK_complex Inhibits Imidazopyridine->NFkB Inhibits Translocation IkB_NFkB_complex->NFkB Releases

Caption: NF-κB Signaling Pathway and Potential Inhibition by Imidazo[1,2-a]pyridines.

Experimental Workflow

Experimental_Workflow Start Start: Imidazo[1,2-a]pyridine Derivatives In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay Nitric Oxide Production Assay In_Vitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Measurement In_Vitro->Cytokine_Assay Docking Molecular Docking (Optional) In_Vitro->Docking In_Vivo In Vivo Testing (Active Compounds) COX_Assay->In_Vivo NO_Assay->In_Vivo Cytokine_Assay->In_Vivo Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo->Edema_Model Lead_Optimization Lead Optimization Edema_Model->Lead_Optimization Docking->Lead_Optimization

Caption: General Experimental Workflow for Evaluating Anti-inflammatory Imidazo[1,2-a]pyridines.

References

Application Notes & Protocols for the Quantification of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This class is of significant interest in pharmaceutical research due to its diverse biological activities, which include anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2][3][4] Accurate and precise quantification of this compound in various matrices, such as bulk drug substance, formulated products, and biological fluids, is crucial for drug development, quality control, and pharmacokinetic studies.

This document provides a detailed application note and experimental protocols for the development and validation of an analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Method Development

The development of a robust analytical method is foundational for accurate quantification. Based on the chemical structure of this compound, a reverse-phase HPLC method is a suitable starting point. For higher sensitivity and selectivity, especially in complex matrices like plasma, an LC-MS/MS method is recommended.[5][6][7]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of the analyte in bulk drug substance and pharmaceutical dosage forms.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A starting gradient could be 30% acetonitrile, increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of the compound, an appropriate wavelength should be selected for maximum absorbance. Given the presence of the nitro group and the conjugated system, a wavelength in the range of 280-350 nm is expected to be optimal.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (for pharmaceutical dosage forms):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Disperse the powder in a suitable solvent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The analytical method must be validated to ensure it is suitable for its intended purpose.[8][9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise ratio ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:10.3 µg/mL
Robustness % RSD of results ≤ 2.0%Complies

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺) and a suitable product ion are monitored. The specific m/z transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte, should be used to compensate for matrix effects and variations in instrument response.

3. Sample Preparation (for plasma samples):

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Method Validation (Bioanalytical):

The validation of bioanalytical methods follows similar principles to the ICH guidelines but with specific considerations for biological matrices as outlined by regulatory agencies like the FDA and EMA.

Data Presentation: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.Complies
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantitation (LLOQ) Analyte response is at least 5 times the blank response; precision ≤ 20% and accuracy within ±20%.0.5 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).-5.2% to 8.5%
Precision (% CV) Intra- and Inter-assay precision ≤ 15% (≤ 20% at LLOQ).Intra-assay: ≤ 8.7%Inter-assay: ≤ 11.2%
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.Complies
Recovery Consistent and reproducible.~85%
Stability Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, post-preparative).Stable

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow prep Sample Preparation (Weighing, Dissolution, Filtration) hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject Sample sep Chromatographic Separation (C18 Column) hplc->sep det UV Detection sep->det data Data Acquisition & Processing (Chromatogram, Peak Area) det->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

Sample Preparation Workflow for LC-MS/MS Analysis in Plasma

LCMSMS_SamplePrep plasma Plasma Sample Collection spike Spike with Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt cent Centrifugation ppt->cent evap Supernatant Evaporation cent->evap recon Reconstitution evap->recon inject Injection into LC-MS/MS recon->inject

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Logical Relationship of Analytical Method Validation Parameters

Validation_Parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness range Range linearity->range accuracy->range precision->range

Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.

References

Application Notes and Protocols: The Use of Imidazo[1,2-a]Pyridine Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of this scaffold have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the use of a representative imidazo[1,2-a]pyridine derivative, Compound 6 , in kinase inhibition assays, with a focus on the PI3K/Akt/mTOR signaling pathway.[1]

Compound Profile: 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (Representative Compound)

While a broad class of imidazo[1,2-a]pyridines has been investigated, for the purpose of these application notes, we will focus on a representative compound, herein referred to as Compound 6 from a study by Al-Qadi et al., which has demonstrated cytotoxic effects on various cancer cell lines.[1] The general principles and protocols described are applicable to other derivatives of the imidazo[1,2-a]pyridine class.

Data Presentation

The inhibitory activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

Table 1: Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget Kinase/Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[1]
Compound 6 WM115 (Melanoma)<12[1]
Compound 6 HeLa (Cervical Cancer)9.7 - 44.6[1]
Compound 4c CLK10.7[4]
Compound 4c DYRK1A2.6[4]
Compound 2g PI3Kα0.0018[6]
Compound 12 PI3Kα0.0028[6]
Compound 22e c-Met0.0039[7]
Compound 22e EBC-1 (Lung Cancer)0.045[7]

Note: The data presented is a compilation from various studies on different imidazo[1,2-a]pyridine derivatives and is intended for illustrative purposes.

Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a crucial pathway for cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

G PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes fourEBP1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine (e.g., Compound 6) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory activity of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol describes a method to measure the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[8]

Materials:

  • Kinase of interest (e.g., PI3K, Akt)

  • Kinase-specific substrate peptide

  • ATP

  • This compound (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Kinase Inhibition Assay Workflow start Start compound_prep 1. Prepare serial dilution of Imidazo[1,2-a]pyridine start->compound_prep plate_setup 2. Add compound/DMSO to 96-well plate compound_prep->plate_setup add_kinase 3. Add kinase solution plate_setup->add_kinase pre_incubate 4. Pre-incubate (10-15 min) add_kinase->pre_incubate start_reaction 5. Initiate reaction with substrate/ATP mixture pre_incubate->start_reaction incubate_reaction 6. Incubate (60 min at 30°C) start_reaction->incubate_reaction stop_reaction 7. Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop 8. Incubate (40 min) stop_reaction->incubate_stop add_detection 9. Add Kinase Detection Reagent incubate_stop->add_detection incubate_detection 10. Incubate (30 min) add_detection->incubate_detection read_plate 11. Measure luminescence incubate_detection->read_plate analyze_data 12. Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Assay for Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[1]

Materials:

  • Cancer cell lines (e.g., A375, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of potent kinase inhibitors. The protocols outlined in this document provide a framework for the in vitro and cell-based evaluation of novel derivatives such as this compound. These assays are fundamental for determining the potency, selectivity, and cellular effects of new chemical entities in the drug discovery process. Further characterization, including profiling against a broader panel of kinases and in vivo efficacy studies, is recommended for lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of 2-arylimidazo[1,2-a]pyridines, including the target molecule, involve the condensation and cyclization of a substituted 2-aminopyridine with an α-haloketone or a related carbonyl compound. For this compound, the key starting materials are 4-methyl-2-aminopyridine and a synthon for the 2-(3-nitrophenyl) group, such as 2-bromo-1-(3-nitrophenyl)ethan-1-one. Alternative routes, such as copper-catalyzed one-pot procedures using aminopyridines and nitroolefins, have also been reported with high yields.[1][2]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of imidazo[1,2-a]pyridines can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.

  • Side reactions: Competing side reactions, such as polymerization of the α-haloketone or self-condensation of the aminopyridine, can reduce the yield of the desired product.

  • Suboptimal reagent quality: The purity of starting materials, particularly the 2-aminopyridine and the α-haloketone, is crucial. Impurities can interfere with the reaction.

  • Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate and selectivity.

  • Product degradation: The product may be sensitive to the reaction conditions or purification process.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • Control of stoichiometry: Use a precise 1:1 molar ratio of the 2-aminopyridine and the α-haloketone. An excess of either reactant can lead to side reactions.

  • Gradual addition of reagents: Adding the α-haloketone slowly to the reaction mixture containing the 2-aminopyridine can help to control the reaction rate and reduce the formation of undesired products.

  • Temperature control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

Q4: What are the recommended purification techniques for this compound?

A4: The primary method for purifying imidazo[1,2-a]pyridine derivatives is column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the specific product and any impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the purity and activity of all starting materials and catalysts. Use freshly distilled solvents.
Incorrect reaction temperature.Optimize the reaction temperature. For thermally sensitive substrates, a lower temperature with a longer reaction time may be beneficial.
Presence of moisture.Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere.
Formation of a Dark, Tarry Mixture Polymerization of the α-haloketone.Add the α-haloketone slowly to the reaction mixture. Consider using a milder base.
Decomposition of starting materials or product.Lower the reaction temperature. Check the stability of the compounds at the reaction temperature.
Multiple Spots on TLC Analysis Incomplete reaction and presence of starting materials.Increase the reaction time or temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
Formation of isomers or other byproducts.Optimize the reaction conditions (solvent, base, temperature) to favor the formation of the desired product. Improve the purification method.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent.
Product co-elutes with impurities during chromatography.Try a different eluent system with varying polarity. Consider using a different stationary phase for chromatography.

Experimental Protocols

Protocol 1: Classical Synthesis via Condensation

This protocol is based on the classical reaction of a 2-aminopyridine with an α-haloketone.

Materials:

  • 4-Methyl-2-aminopyridine

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-aminopyridine (1.0 mmol) in anhydrous ethanol (20 mL).

  • Add sodium bicarbonate (2.0 mmol) to the solution.

  • Slowly add a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 mmol) in anhydrous ethanol (10 mL) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Protocol 2: Copper-Catalyzed One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridines using a copper catalyst and air as the oxidant.[2]

Materials:

  • 4-Methyl-2-aminopyridine

  • (E)-1-nitro-2-(3-nitrophenyl)ethene

  • Copper(I) bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add 4-methyl-2-aminopyridine (1.0 mmol), (E)-1-nitro-2-(3-nitrophenyl)ethene (1.2 mmol), and CuBr (0.1 mmol).

  • Add DMF (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Data Presentation

Table 1: Comparison of Synthetic Protocols

ParameterProtocol 1: Classical CondensationProtocol 2: Copper-Catalyzed One-Pot
Starting Materials 4-Methyl-2-aminopyridine, 2-Bromo-1-(3-nitrophenyl)ethan-1-one4-Methyl-2-aminopyridine, (E)-1-nitro-2-(3-nitrophenyl)ethene
Catalyst NoneCuBr
Solvent EthanolDMF
Temperature Reflux80 °C
Reaction Time 4-6 hours12 hours
Typical Yield Moderate to GoodUp to 90%[2]
Advantages Readily available starting materials, simple procedure.High yield, one-pot procedure.
Disadvantages α-Haloketone can be lachrymatory and unstable.Requires a catalyst, potentially longer reaction time.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Classical Condensation cluster_protocol2 Protocol 2: Copper-Catalyzed One-Pot p1_start Dissolve 4-Methyl-2-aminopyridine and NaHCO3 in Ethanol p1_add Add 2-Bromo-1-(3-nitrophenyl)ethan-1-one p1_start->p1_add p1_reflux Reflux for 4-6h p1_add->p1_reflux p1_workup Workup and Extraction p1_reflux->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Product p1_purify->p1_product p2_start Combine Reactants and CuBr in DMF p2_heat Heat at 80°C for 12h p2_start->p2_heat p2_workup Workup and Extraction p2_heat->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product Product p2_purify->p2_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC) start->check_completion check_purity Are starting materials pure? start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) check_completion->optimize_conditions Yes, but still low yield increase_time_temp Increase Reaction Time or Temperature check_completion->increase_time_temp No check_purity->optimize_conditions Yes purify_reagents Purify/Source High-Purity Starting Materials check_purity->purify_reagents No success Improved Yield optimize_conditions->success purify_reagents->success increase_time_temp->success

Caption: Troubleshooting logic for addressing low reaction yield.

References

Overcoming solubility issues with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological application?

This compound is a heterocyclic organic compound belonging to the imidazopyridine class. Compounds in this class are recognized for their diverse pharmacological activities, including roles as kinase inhibitors, and have been investigated for their potential in treating diseases like cancer.[1] The presence of the nitro group and the imidazopyridine scaffold suggests its potential as a modulator of various cellular signaling pathways.

Q2: I am observing precipitation of the compound in my aqueous assay buffer. What is the general solubility profile of this compound?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of imidazopyridine derivatives for biological assays. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. It is advisable to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher, if solubility permits) which can then be serially diluted for your experiments.

Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the assay medium below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Ideally, the concentration should be kept as low as possible and should be consistent across all experimental and control wells.

Q5: Can I use other organic solvents to dissolve the compound?

While DMSO is the most common choice, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be used to dissolve imidazopyridine derivatives. However, the compatibility of these solvents with your specific assay system and their potential for cytotoxicity should be carefully evaluated. It is recommended to perform a solvent tolerance test with your cell line before proceeding with the main experiment.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and overcome common solubility problems encountered with this compound during biological assays.

Problem 1: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.

Cause: The compound's low aqueous solubility leads to it crashing out of solution when the concentration of the organic solvent (DMSO) is significantly reduced.

Solutions:

  • Optimize the Dilution Method:

    • Direct Dilution: Add the small volume of the DMSO stock solution directly to a larger volume of the pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.

    • Serial Dilution in Co-solvent Mixtures: Instead of a single large dilution step, perform serial dilutions in a mixture of your aqueous buffer and a co-solvent (e.g., a higher percentage of DMSO initially, which is then further diluted).

  • Sonication: After dilution, sonicate the solution in a water bath for a short period (e.g., 5-10 minutes). This can help to break down small aggregates and improve dissolution.

  • Use of Pluronic F-68: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your final assay medium can help to increase the apparent solubility of hydrophobic compounds.

Problem 2: Inconsistent or non-reproducible results in biological assays.

Cause: Poor solubility can lead to an uneven distribution of the compound in the assay wells, resulting in high variability in the experimental data.

Solutions:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation or cloudiness. If observed, try the solubilization methods mentioned in Problem 1.

  • Pre-incubation and Mixing: After adding the diluted compound to the assay plate, gently mix the contents of the wells by pipetting up and down or by using a plate shaker for a short duration to ensure a homogenous distribution.

  • Lower the Final Concentration: If solubility issues persist at the desired concentration, consider testing a lower concentration range where the compound remains fully dissolved.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 253.26 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.53 mg of the compound.

  • Dissolution in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

General Protocol for a Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase.

  • Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in an appropriate assay buffer. Ensure the final DMSO concentration in the assay is below 0.5%.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer.

  • Assay Plate Setup: Add the serially diluted compound to the wells of a microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiate Reaction: Add the kinase reaction mixture to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or room temperature) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data

Compound IDCell LineIC50 (µM)Reference
Compound A MCF-7 (Breast Cancer)3.5[1]
Compound B A549 (Lung Cancer)50.56[1]
Compound C Hela (Cervical Cancer)10.89[1]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a potential signaling pathway affected by imidazopyridine derivatives and a typical experimental workflow for assessing their activity.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis compound_prep Compound Stock (10 mM in DMSO) serial_dilution Serial Dilution in Assay Buffer compound_prep->serial_dilution compound_treatment Compound Treatment serial_dilution->compound_treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition (e.g., Plate Reader) incubation->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination

Caption: A typical experimental workflow for evaluating the biological activity of a test compound.

akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Compound 7-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine Compound->PI3K inhibits Compound->AKT inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

References

Technical Support Center: Purification of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for imidazo[1,2-a]pyridine derivatives, including this compound, are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in the synthesis of this compound?

A2: While specific impurities can vary based on the synthetic route, common contaminants in the synthesis of 2-arylimidazo[1,2-a]pyridines may include unreacted starting materials such as 4-methyl-2-aminopyridine and 2-bromo-1-(3-nitrophenyl)ethanone, as well as side products from incomplete reactions or alternative reaction pathways. It is also possible to have regioisomers as minor impurities depending on the synthetic conditions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the purification process.[1] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A common eluent system for TLC of imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate.[2]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.

  • Possible Cause: The eluent system may not be polar enough.

  • Troubleshooting Steps:

    • Increase Polarity: Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like methanol or dichloromethane to the hexane/ethyl acetate mixture.

    • Test Different Solvents: Experiment with different solvent systems on a TLC plate to find an optimal mobile phase that provides a retention factor (Rf) of 0.2-0.4 for the desired compound.

Issue 2: The compound comes out of the column very quickly with the solvent front.

  • Possible Cause: The eluent system is too polar.

  • Troubleshooting Steps:

    • Decrease Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.

    • Start with Low Polarity: Begin the column chromatography with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity to elute your compound.

Issue 3: The separation between the product and impurities is poor, resulting in overlapping spots on the TLC.

  • Possible Cause: The chosen stationary or mobile phase is not providing adequate resolution.

  • Troubleshooting Steps:

    • Fine-tune Eluent Composition: Make small, incremental changes to the solvent ratio to optimize separation.

    • Consider a Different Stationary Phase: If silica gel does not provide good separation, consider using a different stationary phase like alumina.

    • Use a Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solvent may be too good a solvent for the compound, or the solution is too concentrated. The presence of impurities can also hinder crystallization.

  • Troubleshooting Steps:

    • Add a Co-solvent: Introduce a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to induce crystal formation.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature and then in the refrigerator.

Issue 2: No crystals form even after the solution has cooled completely.

  • Possible Cause: The solution is not supersaturated, or the compound is very soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound, and then allow it to cool again.

    • Try a Different Solvent: Experiment with different solvents or solvent mixtures to find one in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents for imidazo[1,2-a]pyridines include ethanol.[1]

Data Presentation

Table 1: General TLC and Column Chromatography Parameters for Imidazo[1,2-a]pyridine Derivatives

ParameterRecommendation
Stationary Phase Silica gel 60 (230-400 mesh)[2]
Mobile Phase (TLC) Hexane/Ethyl Acetate (e.g., 7:3 v/v)[2]
Mobile Phase (Column) Gradient of Hexane/Ethyl Acetate
Visualization UV light (254 nm or 365 nm)[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate) to elute the desired compound.[2]

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in minimal mobile phase crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure troubleshooting_tree cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue no_movement Compound at baseline on TLC? start->no_movement too_fast Compound in solvent front? start->too_fast oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? start->no_crystals increase_polarity Increase eluent polarity (e.g., add MeOH) no_movement->increase_polarity Yes decrease_polarity Decrease eluent polarity too_fast->decrease_polarity Yes add_cosolvent Add a co-solvent or scratch flask oiling_out->add_cosolvent Yes concentrate Evaporate some solvent and cool again no_crystals->concentrate Yes

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you overcome common challenges in your synthetic endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient catalyst or catalyst poisoning.Screen a variety of catalysts. Copper and iodine-based catalysts are often effective. For instance, CuBr and molecular iodine have shown high efficacy in different reaction systems.[1] Consider catalyst-free conditions where applicable, such as reactions involving α-haloketones at elevated temperatures.
Suboptimal reaction temperature.Optimize the reaction temperature. A common starting point is 80°C, but this can be adjusted based on the specific substrates and solvent used.[1]
Inappropriate solvent.The choice of solvent is critical. DMF is often effective for copper-catalyzed reactions.[1] For some protocols, greener solvents like water or solvent-free conditions can also provide excellent yields.
Decomposition of sensitive reagents.In multicomponent reactions involving acid-sensitive reagents like certain isocyanides, decomposition can lead to low yields. Consider milder reaction conditions or alternative reagents if possible.
Poor reactivity of substrates.Electron-withdrawing groups on the aldehyde ring in some multicomponent reactions have been shown to decrease reaction time and increase efficiency. Conversely, electron-donating groups may lead to lower yields and require longer reaction times or higher temperatures.
Formation of Side Products Competing reaction pathways.In pseudo-three-component reactions with acetophenones, a mixture of products can form through concurrent ketimine and Ortoleva–King type reaction pathways. Modifying the catalyst (e.g., using p-toluenesulfonic acid) and reaction conditions (e.g., solventless) can help favor the desired product.
Self-condensation of starting materials.Ensure slow addition of reagents and maintain optimal reaction temperature to minimize self-condensation, especially of aldehydes or ketones.
Difficulty in Product Purification Poor solubility of the product.Imidazo[1,2-a]pyridine derivatives can have poor solubility. Consider crystallization from a suitable solvent system. If solubility remains an issue for downstream applications, salt formation or advanced formulation strategies like complexation with cyclodextrins may be necessary.
Co-elution with starting materials or byproducts.Optimize your chromatographic conditions. A gradient elution with a solvent system like ethyl acetate/hexane is often effective. If baseline separation is not achieved, consider alternative purification techniques like preparative HPLC or crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[1,2-a]pyridine synthesis?

A1: The most common precursors are 2-aminopyridines, which are reacted with a variety of carbonyl compounds or their equivalents. These include α-haloketones (e.g., phenacyl bromides), acetophenones, aldehydes, and nitroolefins. Multicomponent reactions often involve an aldehyde and an isocyanide or alkyne in addition to the 2-aminopyridine.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends heavily on the specific reaction. Copper salts (e.g., CuI, CuBr) are widely used, particularly in aerobic oxidative couplings and multicomponent reactions.[1] Molecular iodine is another effective and environmentally benign catalyst for certain condensations.[1] In some cases, particularly with highly reactive starting materials like α-haloketones, the reaction can proceed efficiently without a catalyst.

Q3: Can I run the synthesis under "green" or environmentally friendly conditions?

A3: Yes, several protocols have been developed that align with the principles of green chemistry. These include using water as a solvent, employing catalyst-free conditions, or utilizing microwave irradiation to reduce reaction times and energy consumption. Ultrasound-assisted synthesis in water has also been reported.

Q4: My final compound has poor solubility. What can I do?

A4: Poor solubility is a known challenge for some imidazo[1,2-a]pyridine derivatives. For purification, you can try different solvent systems for crystallization. For biological assays or formulation, you may need to explore salt formation by treating the compound with a suitable acid (e.g., HCl, mesylic acid). Advanced formulation techniques, such as creating amorphous solid dispersions or using cyclodextrins, can also enhance solubility.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for the synthesis of imidazo[1,2-a]pyridines.

Table 1: Effect of Catalyst on Yield in a Three-Component Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuBr (10)DMF801290
CuI (10)DMF801285
CuCl (10)DMF801278
FeCl3 (10)DMF801265
No CatalystDMF8024<10

Data derived from a representative copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[1]

Table 2: Influence of Solvent on Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
CuBr (10)DMF801290
CuBr (10)Toluene801275
CuBr (10)Acetonitrile801268
CuBr (10)Ethanol801255
CuBr (10)Dioxane801282

Data derived from a representative copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and a Nitroolefin

This protocol is based on a one-pot procedure using air as the oxidant.[1]

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Solvent Addition: Add dimethylformamide (DMF, 5 mL) to the flask.

  • Reaction Conditions: Stir the mixture at 80°C under an air atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis

This protocol describes an ultrasound-assisted synthesis in an aqueous medium.

  • Initial Mixture: In a suitable vessel, mix the acetophenone derivative (1.0 mmol) and molecular iodine (0.2 mmol, 20 mol%) in distilled water (4.0 mL).

  • Sonication: Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Addition of Reagents: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continued Sonication: Continue to irradiate the reaction mixture with ultrasound at room temperature for an additional 30 minutes. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry to obtain the pure product. If no precipitate forms, extract the product with an appropriate organic solvent.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine N-alkylation N-Alkylated Pyridinium Salt 2-Aminopyridine->N-alkylation Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-alkylation Intramolecular_Cyclization Cyclized Intermediate N-alkylation->Intramolecular_Cyclization Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intramolecular_Cyclization->Imidazo[1,2-a]pyridine Dehydration

Caption: General reaction pathway for imidazo[1,2-a]pyridine synthesis.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Optimize_Conditions Optimize Temperature & Solvent Check_Catalyst->Optimize_Conditions Yes Screen_Catalysts Screen different catalysts (e.g., Cu, I2) Check_Catalyst->Screen_Catalysts No/Unsure Check_Substrates Are substrates reactive? Check electronics. Optimize_Conditions->Check_Substrates Modify_Substrates Modify substrate or change synthetic route Check_Substrates->Modify_Substrates No Success Improved Yield Check_Substrates->Success Yes Screen_Catalysts->Optimize_Conditions

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow A 1. Mix Reactants & Catalyst B 2. Add Solvent A->B C 3. Heat and Stir Reaction B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup D->E Reaction Complete F 6. Organic Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: A typical experimental workflow for synthesis and purification.

References

Troubleshooting unexpected side products in imidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products and other issues during the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide: Unexpected Side Products

This guide addresses common issues related to the formation of unexpected side products in imidazo[1,2-a]pyridine reactions, particularly focusing on multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions.

Question 1: I am observing a significant amount of a linear peptide-like side product in my GBB reaction, especially when using aliphatic aldehydes. What is happening and how can I minimize it?

Answer:

The formation of a linear, peptide-like side product in a GBB reaction is often the classic Ugi adduct.[1] This occurs when the carboxylic acid component, which is typically not incorporated in the final GBB product, participates in the reaction. This is more commonly observed with aliphatic aldehydes.[1]

Possible Cause:

  • Reaction Pathway Competition: The GBB and Ugi reactions proceed through similar intermediates. The use of aliphatic aldehydes can sometimes favor the Ugi pathway, leading to the formation of the linear adduct instead of the desired cyclized imidazo[1,2-a]pyridine.

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the reaction pathway. Alcohols, particularly methanol, can act as co-catalysts and may favor the desired GBB product.[2] Experiment with different solvents to find the optimal conditions for your specific substrates.

    • Catalyst: The type and concentration of the acid catalyst can affect the reaction outcome. While various Brønsted and Lewis acids can be used, their effectiveness can be substrate-dependent.[3] A screening of different catalysts might be necessary to improve the yield of the desired product.

    • Temperature: Adjusting the reaction temperature can alter the equilibrium between the competing pathways.

  • Modify Reactant Stoichiometry: Carefully controlling the stoichiometry of the reactants can help favor the GBB reaction.

Quantitative Data on Side Product Formation:

Aldehyde TypeReaction ConditionsDesired Imidazo[1,2-a]pyridine Yield (%)Ugi Adduct Side Product Yield (%)
AromaticStandard GBB ConditionsHigh (typically > 80%)Low to negligible
AliphaticStandard GBB ConditionsVariable (50-98%)Can be significant[1]

Question 2: My reaction is producing a mixture of regioisomers or other unexpected heterocyclic products. How can I improve the selectivity?

Answer:

The formation of a mixture of products can occur due to competing reaction pathways or rearrangements. For instance, a pseudo-three-component reaction between 2-aminopyridines and two molecules of acetophenones can lead to a mixture of imidazo[1,2-a]pyridine derivatives.[3]

Possible Causes:

  • Lack of Regioselectivity: The nucleophilic attack of the 2-aminopyridine can potentially occur at different sites, leading to different isomers.

  • Side Reactions of Intermediates: Reaction intermediates may undergo unforeseen cyclizations or rearrangements.

  • Catalyst-Induced Side Reactions: The choice of catalyst can sometimes promote undesired reaction pathways. For example, certain metal catalysts might lead to impurities if not optimized.[4]

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is crucial for controlling selectivity. For example, in some syntheses, copper(I) bromide (CuBr) has been identified as a highly effective catalyst for achieving high yields of the desired product.[5] In other cases, a catalyst-free approach might be optimal.

  • Control of Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the product distribution.

  • Purification Methods: If the formation of side products cannot be completely avoided, efficient purification techniques are necessary. While simple filtration can sometimes yield a pure product, in other cases, column chromatography or recrystallization may be required.[6]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Problem: Unexpected Side Product Identify Identify Side Product (e.g., NMR, MS) Start->Identify Ugi_Adduct Side Product is Ugi Adduct? Identify->Ugi_Adduct Other_Isomer Side Product is Isomer/Other Heterocycle? Identify->Other_Isomer Ugi_Adduct->Other_Isomer No Optimize_GBB Optimize GBB Conditions: - Change Solvent (e.g., MeOH) - Screen Catalysts - Adjust Temperature Ugi_Adduct->Optimize_GBB Yes Optimize_Selectivity Optimize for Selectivity: - Screen Catalysts (e.g., CuBr) - Control Temperature - Modify Reactant Ratios Other_Isomer->Optimize_Selectivity Yes Purify Improve Purification: - Column Chromatography - Recrystallization Other_Isomer->Purify No Analyze Analyze Results Optimize_GBB->Analyze Optimize_Selectivity->Analyze Purify->Analyze PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K STAT3_NFkB_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates Inflammation Inflammation & Cell Survival STAT3->Inflammation NFkB NF-κB NFkB->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->STAT3 Imidazopyridine->NFkB

References

Technical Support Center: Imidazo[1,2-a]pyridine Permeability Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the cell permeability of imidazo[1,2-a]pyridine-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-a]pyridine compound is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability. The imidazo[1,2-a]pyridine scaffold, while a versatile privileged structure, can present challenges in traversing the cell membrane to reach its intracellular target.[1][2] The primary reasons for this discrepancy are typically low passive diffusion or active removal from the cell by efflux pumps.[3]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate the compound's lipophilicity (LogP/LogD) and polar surface area (PSA). High lipophilicity can sometimes be linked to poor solubility or efflux liability.

  • Conduct Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell monolayer assay to assess both passive permeability and active transport.[4]

  • Investigate Efflux: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1).[3][5] This can be done using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 cells). An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[4]

Q2: How can I determine if my compound is a substrate for the P-glycoprotein (P-gp) efflux pump?

A2: Identifying if your compound is actively transported out of the cell by P-gp is crucial for optimizing intracellular concentration. The standard method is a bidirectional permeability assay using a cell monolayer, such as Caco-2 or MDCK-MDR1 cells.[3][4]

The assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (A) to the basolateral (B) side, simulating gut-to-blood absorption, and from the basolateral (B) to the apical (A) side, simulating efflux back into the intestinal lumen.[4]

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

An ER value greater than 2.0 suggests that the compound is a substrate for an active efflux transporter like P-gp.[4] This indicates that the compound is being actively pumped out of the cell, reducing its intracellular concentration and apparent permeability. Some imidazoquinoline compounds, which are structurally related to imidazo[1,2-a]pyridines, have been identified as P-gp substrates.[5][6]

Q3: What structural modifications can I make to the imidazo[1,2-a]pyridine scaffold to improve cell permeability?

A3: Structure-activity relationship (SAR) studies are key to improving permeability. Modifications should aim to balance physicochemical properties like lipophilicity, polarity, and molecular size without sacrificing target potency.[7][8]

Key Strategies for Chemical Modification:

  • Reduce P-gp Efflux: Introducing fluorine atoms can significantly reduce P-gp mediated efflux. For example, incorporating a fluorine-substituted piperidine has been shown to improve bioavailability.[3]

  • Balance Lipophilicity and Polarity: While lipophilic groups can enhance membrane interaction, excessive lipophilicity often leads to efflux.[7] Strategically introducing polar groups (e.g., sulfonamides, 2-pyridyl groups) can improve solubility and permeability, but their impact on potency must be carefully evaluated.[7][8]

  • Mask Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can decrease the polar surface area (PSA) and improve passive diffusion. This can be achieved through N-alkylation or other derivatizations.

  • Fine-tune Substitutions: The position of substituents on the imidazo[1,2-a]pyridine core can influence activity and permeability. For instance, modifications at the 6- and 7-positions have been shown to impact biological activity.[7]

The diagram below illustrates potential modification sites on the core scaffold.

Caption: Key modification sites on the imidazo[1,2-a]pyridine scaffold.

Permeability Data Summary

The following table summarizes permeability data for representative compounds, illustrating how permeability coefficients (Papp) and efflux ratios (ER) are used to classify compounds.

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)
Data derived from Caco-2 permeability assay classifications.[4]
Compound Example Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
Compound X (Control)15.016.51.1High permeability, not an efflux substrate
Compound Y (Test)2.515.06.0Moderate permeability, high efflux liability
Compound Z (Test)0.50.61.2Low permeability, not an efflux substrate
Illustrative data based on typical experimental outcomes.

Experimental Protocols

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a standardized method for assessing the intestinal permeability and potential for active efflux of imidazo[1,2-a]pyridine compounds.[4][9][10]

Objective: To determine the apparent permeability coefficient (Papp) and Efflux Ratio (ER) of a test compound.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[4]

  • Seed Caco-2 cells onto permeable polycarbonate Transwell® inserts (e.g., 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².[4]

  • Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[4]

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200-300 Ω·cm² to ensure tight junction integrity.[10][11]

  • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow; leakage should be minimal.[10]

3. Transport Experiment:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and warm to 37°C.[4]

  • Wash the cell monolayers twice with the warm transport buffer.[4]

  • For A→B transport (Apical to Basolateral): Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.[4]

  • For B→A transport (Basolateral to Apical): Add the test compound in transport buffer to the basolateral (donor) compartment. Add fresh buffer to the apical (receiver) compartment.[11]

  • Incubate the plates for a set time (e.g., 2 hours) at 37°C with gentle shaking.[4]

  • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.

4. Sample Analysis and Calculation:

  • Quantify the concentration of the test compound in the samples using a suitable analytical method, typically LC-MS/MS.

  • Calculate the Papp value using the following equation:[10] Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (e.g., µmol/s).[10]

    • A is the surface area of the membrane (cm²).[10]

    • C₀ is the initial concentration in the donor compartment.[10]

  • Calculate the Efflux Ratio (ER) as Papp (B→A) / Papp (A→B).

Caption: Experimental workflow for the Caco-2 permeability assay.

Visualizing Permeability Challenges

The following diagram illustrates the two primary barriers to achieving sufficient intracellular concentration: low passive permeability and active efflux.

Cell_Permeability_Model cluster_membrane Cell Membrane pgp P-gp Efflux Pump pgp->p_efflux Active Transport Out intracellular Intracellular Space (Target Site) p_in->intracellular extracellular Extracellular Space extracellular->p_in Passive Diffusion intracellular->pgp Binding to Efflux Pump

Caption: Model of passive diffusion and P-gp mediated efflux.

References

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance mechanisms to imidazo[1,2-a]pyridine compounds in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound shows lower than expected cytotoxicity in my cancer cell line. What are the potential reasons?

A1: Several factors could contribute to reduced cytotoxicity:

  • Intrinsic Resistance: The cancer cell line may possess inherent resistance mechanisms.

  • Compound Solubility and Stability: Imidazo[1,2-a]pyridine derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not cytotoxic. Also, confirm the stability of the compound under your experimental conditions.

  • Drug Efflux: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell.

  • Target Expression: The intended molecular target of your compound may have low or no expression in the selected cell line.

  • Cell Seeding Density and Growth Phase: Inconsistent cell numbers or using cells in a stationary growth phase can affect drug sensitivity. Ensure cells are in the exponential growth phase during treatment.

Q2: How can I determine if my cancer cells are resistant to an imidazo[1,2-a]pyridine compound due to the overexpression of ABC transporters?

A2: You can investigate the role of ABC transporters through the following approaches:

  • Co-treatment with ABC Transporter Inhibitors: Perform cytotoxicity assays with your imidazo[1,2-a]pyridine compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for ABCB1/P-gp, or Ko143 for ABCG2/BCRP). A significant increase in cytotoxicity in the presence of the inhibitor suggests the involvement of that transporter.

  • Western Blotting: Analyze the protein expression levels of common ABC transporters like ABCB1 and ABCG2 in your resistant cell lines compared to sensitive parental cell lines.

  • Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of rhodamine 123, a fluorescent substrate of ABCB1. Reduced intracellular fluorescence in resistant cells, which is reversible by an ABCB1 inhibitor, indicates increased transporter activity.

Q3: My cells have developed acquired resistance to an imidazo[1,2-a]pyridine compound. What are the likely molecular mechanisms?

A3: Acquired resistance to targeted therapies often involves modifications in the drug's target or signaling pathway. Key mechanisms include:

  • Secondary Mutations in the Target Kinase: If your compound targets a specific kinase (e.g., c-KIT, FLT3, PI3K), sequencing the kinase domain in resistant clones may reveal secondary mutations that prevent drug binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream survival pathways. For example, resistance to a PI3K inhibitor might involve the activation of the MAPK pathway.

  • Increased Drug Metabolism: Cancer cells may upregulate enzymes that metabolize and inactivate the imidazo[1,2-a]pyridine compound. For instance, some related heterocyclic compounds are known to be metabolized by aldehyde oxidase (AO).[1]

Q4: I am observing a decrease in the phosphorylation of the target protein, but there is no significant induction of apoptosis. What could be the reason?

A4: This scenario suggests that while the compound is engaging its target, downstream apoptotic signaling is blocked or the primary cellular response is not apoptosis.

  • Apoptosis Evasion: The cancer cells may have high expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or mutations in key apoptotic mediators (e.g., p53, caspases).

  • Cytostatic Effect: The compound may be cytostatic rather than cytotoxic, meaning it inhibits cell proliferation without directly causing cell death. You can assess this by performing a cell cycle analysis or a colony formation assay.

  • Autophagy: Some cancer cells can induce autophagy as a survival mechanism in response to treatment. You can investigate the induction of autophagy by monitoring the expression of autophagy markers like LC3-II.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a multichannel pipette for even cell distribution. Perform a cell count for each experiment.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh stock solutions. Consider using a lower concentration of the compound or a different solvent system.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Solvent Cytotoxicity Include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug concentration to assess solvent-induced toxicity.
Contamination Regularly check for microbial contamination in your cell cultures.
Problem 2: No Reversal of Resistance with ABC Transporter Inhibitors
Possible Cause Troubleshooting Steps
Resistance is Not Mediated by the Targeted ABC Transporter Test inhibitors for other ABC transporters. Resistance may be due to other mechanisms.
Inhibitor Concentration is Suboptimal Perform a dose-response experiment to determine the optimal, non-toxic concentration of the ABC transporter inhibitor for your cell line.
Incorrect Incubation Time Ensure that the cells are pre-incubated with the inhibitor for a sufficient time before adding the imidazo[1,2-a]pyridine compound.
Alternative Resistance Mechanisms Investigate other potential resistance mechanisms such as target mutations or activation of bypass signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine derivatives in sensitive and resistant cancer cell lines.

Table 1: Activity of Imidazo[1,2-a]pyridine Derivatives Against Drug-Resistant Cancer Cells

Compound IDCancer Cell LineResistance MechanismIC₅₀ (µM) - SensitiveIC₅₀ (µM) - ResistantReference
Compound 6A375 (Melanoma)N/A (Intrinsic)9.7 µMN/A[2][3]
Compound 6WM115 (Melanoma)N/A (Intrinsic)<12 µMN/A[2]
Compound 6HeLa (Cervical)N/A (Intrinsic)44.6 µMN/A[2]
IP-5HCC1937 (Breast)N/A (Intrinsic)45 µMN/A[4][5]
IP-6HCC1937 (Breast)N/A (Intrinsic)47.7 µMN/A[4][5]
IP-7HCC1937 (Breast)N/A (Intrinsic)79.6 µMN/A[4][5]
15d, 17e, 18c, 18h, 18iA375P (Melanoma)N/A (Intrinsic)<0.06 µMN/A[6]

Table 2: Reversal of Multidrug Resistance by Imidazo[1,2-a]pyridine Derivatives

Compound IDABC TransporterCancer Cell LineReversal FoldReference
Y22ABCB1-8.35[7]
Y22ABCG2-2.71[7]

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of PI3K/mTOR Inhibition by Imidazo[1,2-a]pyridines

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Cell_Survival Cell Survival & Growth S6K->Cell_Survival fourEBP1->Cell_Survival Imidazo_pyridine Imidazo[1,2-a]pyridine Compound Imidazo_pyridine->PI3K inhibits Imidazo_pyridine->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and its inhibition by dual-targeting imidazo[1,2-a]pyridine compounds.

Experimental Workflow for Investigating ABC Transporter-Mediated Resistance

ABC_Workflow start Start: Suspected ABC Transporter Mediated Resistance step1 Step 1: Cytotoxicity Assay (Imidazo[1,2-a]pyridine +/- ABC Transporter Inhibitor) start->step1 decision1 Significant Increase in Cytotoxicity? step1->decision1 step2 Step 2: Western Blot (Analyze ABCB1 and ABCG2 expression) decision1->step2 Yes conclusion_neg Conclusion: Resistance is likely due to other mechanisms (e.g., target mutation, bypass pathways). decision1->conclusion_neg No decision2 Overexpression Observed? step2->decision2 step3 Step 3: Rhodamine 123 Efflux Assay (Flow Cytometry) decision2->step3 Yes decision2->conclusion_neg No decision3 Increased Efflux in Resistant Cells? step3->decision3 conclusion_pos Conclusion: Resistance is likely mediated by ABC transporter overexpression. decision3->conclusion_pos Yes decision3->conclusion_neg No

Caption: A logical workflow for experimentally validating the role of ABC transporters in resistance to imidazo[1,2-a]pyridine compounds.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Protocol 2: Western Blotting for ABC Transporter Expression

This protocol is for detecting the expression levels of ABCB1 and ABCG2 proteins.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ABCB1, anti-ABCG2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with imidazo[1,2-a]pyridine compounds.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Collect both adherent and floating cells from the culture dish.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates for analysis.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

References

Technical Support Center: Method Development for Scaling Up the Synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, with a focus on method development for scale-up.

Experimental Workflow

The synthesis of this compound typically involves a two-step process: the bromination of a substituted acetophenone followed by a cyclocondensation reaction. The following diagram illustrates the general experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of α-Bromo Ketone Intermediate cluster_step2 Step 2: Cyclocondensation and Final Product Synthesis start_material 1-(3-nitrophenyl)ethanone bromination Bromination (e.g., Br2 in Chloroform) start_material->bromination intermediate 2-Bromo-1-(3-nitrophenyl)ethanone bromination->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 condensation Cyclocondensation (e.g., Reflux in Ethanol) purification1->condensation Intermediate aminopyridine 4-Methyl-2-aminopyridine aminopyridine->condensation product This compound condensation->product purification2 Final Purification (Recrystallization/Column) product->purification2 analysis Characterization (NMR, MS, etc.) purification2->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Q1: I am getting a low yield in the final cyclocondensation step. What are the possible causes and solutions?

A1: Low yields are a common issue in heterocyclic synthesis. Several factors could be contributing to this problem.

  • Purity of Starting Materials: Ensure the 2-bromo-1-(3-nitrophenyl)ethanone intermediate and 4-methyl-2-aminopyridine are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: The reaction is sensitive to temperature and solvent. Overheating can lead to decomposition, while insufficient heat will result in an incomplete reaction. It is crucial to maintain a stable reflux temperature.

  • Moisture: The presence of water can hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Stoichiometry: A slight excess of the aminopyridine can sometimes improve the yield. Experiment with varying the molar ratio of the reactants.

ParameterRecommendationPotential Impact of Deviation
Solvent Anhydrous Ethanol or IsopropanolPresence of water can lead to side reactions and reduced yield.
Temperature Reflux (typically 78-82°C for ethanol)Temperatures that are too high can cause degradation; too low will result in a slow or incomplete reaction.
Reaction Time 4-8 hours (monitor by TLC)Insufficient time leads to incomplete conversion; excessive time can increase byproduct formation.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)While not always strictly necessary, it can prevent oxidative side reactions, especially during scale-up.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?

A2: The formation of byproducts is often related to reaction conditions and the reactivity of the starting materials.

  • Side Reactions of the Nitro Group: The nitro group is electron-withdrawing and can be susceptible to reduction under certain conditions, although this is less likely in this specific reaction. More commonly, it can influence the electron density of the aromatic ring, potentially leading to alternative reaction pathways if conditions are not optimal.

  • Polymerization: α-Haloketones can be prone to self-condensation or polymerization, especially in the presence of base or at high temperatures. Adding the α-bromo ketone slowly to the reaction mixture can sometimes mitigate this.

  • Incorrect Cyclization: While less common, alternative cyclization pathways can lead to isomeric impurities.

To minimize side products, it is recommended to maintain a consistent temperature and to monitor the reaction progress closely using TLC. Once the starting materials are consumed, the reaction should be worked up promptly.

Q3: The purification of the final product by column chromatography is difficult and results in significant product loss. Are there alternative methods?

A3: Purification can indeed be challenging, especially on a larger scale.

  • Recrystallization: If the crude product is reasonably pure, recrystallization is often a more efficient method for purification on a larger scale than column chromatography. Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Trituration: Sometimes, washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can significantly improve purity before a final recrystallization step.

  • Optimized Chromatography: If column chromatography is necessary, ensure the correct silica gel mesh size and a well-chosen eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[1]

Q4: I am planning to scale up the synthesis. What are the key parameters I need to consider?

A4: Scaling up a reaction is not always a linear process. Key considerations include:

  • Heat Transfer: In larger reaction vessels, efficient heat transfer is crucial. "Hot spots" can lead to localized overheating and decomposition. Ensure adequate stirring and consider using a jacketed reactor for better temperature control.

  • Reagent Addition: The rate of addition of reagents can become more critical on a larger scale. For exothermic reactions, slow and controlled addition is necessary to manage the reaction temperature.

  • Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the larger volume. Use an appropriate stirrer and agitation speed for the vessel size.

  • Work-up and Isolation: Procedures that are simple on a lab scale, like extractions and filtrations, can become more complex and time-consuming at a larger scale. Plan these steps carefully to minimize product loss.

  • Safety: Always conduct a thorough safety review before scaling up any chemical reaction. Consider the potential for exotherms, gas evolution, and the safe handling of larger quantities of chemicals.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound?

A: The yield can vary depending on the reaction conditions and the scale of the synthesis. For laboratory-scale synthesis, yields are typically in the range of 60-85%. On a larger scale, yields may be slightly lower due to challenges in handling and purification.

ScaleTypical Yield RangePurity (after purification)
Lab Scale (1-5 g) 70-85%>98%
Pilot Scale (100-500 g) 60-75%>98%

Q: What are the key starting materials for this synthesis?

A: The primary starting materials are:

  • 4-Methyl-2-aminopyridine

  • 1-(3-nitrophenyl)ethanone (which is then brominated to 2-bromo-1-(3-nitrophenyl)ethanone)

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The consumption of the starting materials and the appearance of the product spot can be visualized under UV light.

Q: What are the recommended analytical techniques for characterizing the final product?

A: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

  • To a stirred solution of 1-(3-nitrophenyl)ethanone (1.0 g, 6.05 mmol) in chloroform (10 ml), add bromine (0.97 g, 6.05 mmol) dropwise at 0–5 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.[2]

  • Pour the reaction mixture into ice-cold water and separate the organic layer.

  • Wash the organic layer with water, 10% aqueous sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to yield the desired product.[2]

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-aminopyridine (1.1 g, 10.2 mmol) in anhydrous ethanol (20 mL).

  • To this solution, add 2-bromo-1-(3-nitrophenyl)ethanone (2.0 g, 8.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from ethanol.[1]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between common problems, their potential causes, and the recommended solutions.

Troubleshooting_Logic LowYield Low Yield ImpureReagents Impure Starting Materials LowYield->ImpureReagents SuboptimalConditions Suboptimal Reaction Conditions (Temp, Time, Solvent) LowYield->SuboptimalConditions Moisture Presence of Moisture LowYield->Moisture SideProducts Side Products SideProducts->SuboptimalConditions SideReactions Side Reactions (Polymerization, etc.) SideProducts->SideReactions PurificationIssues Purification Issues PurificationIssues->SideProducts InefficientMethod Inefficient Purification Method PurificationIssues->InefficientMethod CheckPurity Verify Purity of Reagents ImpureReagents->CheckPurity OptimizeConditions Optimize Temp, Time, Solvent SuboptimalConditions->OptimizeConditions UseAnhydrous Use Anhydrous Solvents & Dry Glassware Moisture->UseAnhydrous SideReactions->OptimizeConditions ControlledAddition Controlled Reagent Addition SideReactions->ControlledAddition Recrystallize Recrystallization InefficientMethod->Recrystallize OptimizeChroma Optimize Column Chromatography InefficientMethod->OptimizeChroma

References

Validation & Comparative

Comparing the efficacy of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine with other anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant anticancer properties. This guide provides a comparative overview of the efficacy of imidazo[1,2-a]pyridine derivatives against established anticancer drugs, focusing on melanoma and cervical cancer cell lines.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against several cancer cell lines. For the purpose of this comparison, we will focus on the A375 human melanoma cell line and the HeLa human cervical cancer cell line, for which comparative data with standard chemotherapeutic agents, Dacarbazine and Cisplatin, respectively, are available. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.

Table 1: Comparative in vitro Efficacy (IC50) Against A375 Melanoma Cells

Compound/AgentIC50 (µM)Incubation TimeReference
Imidazo[1,2-a]pyridine derivative (Compound 6)9.7 - 1248 h[1]
Thiazole-substituted imidazo[1,2-a]pyridine0.14Not Specified[1]
Dacarbazine~425Not Specified[2]
Dacarbazine111372 h[3][4]

Table 2: Comparative in vitro Efficacy (IC50) Against HeLa Cervical Cancer Cells

Compound/AgentIC50 (µM)Incubation TimeReference
Imidazo[1,2-a]pyridine derivative (Compound 6)~1048 h[1]
Thiazole-substituted imidazo[1,2-a]pyridine0.21Not Specified[1]
Cisplatin12.348 h[5]
Cisplatin22.424 h[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay methodology.[6]

Signaling Pathways and Mechanism of Action

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A commonly implicated pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and induction of apoptosis.[1][7]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following is a representative protocol for determining the cytotoxic effects of a compound using the MTT assay, a common method cited in the evaluation of anticancer agents.[1][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., A375, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Imidazo[1,2-a]pyridine derivative) and control vehicle (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with Imidazo[1,2-a]pyridine (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The available data, although not for the specific molecule 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, strongly suggest that the imidazo[1,2-a]pyridine scaffold is a promising foundation for the development of novel anticancer agents. Certain derivatives have demonstrated significantly higher potency in vitro against melanoma and cervical cancer cell lines when compared to standard chemotherapeutic drugs like Dacarbazine and Cisplatin. The mechanism of action often involves the inhibition of crucial cell signaling pathways such as the PI3K/Akt/mTOR pathway. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of these compounds. The detailed experimental protocols provided herein serve as a foundation for the replication and extension of these important findings.

References

Validating the Mechanism of Action of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the novel compound 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. Given the lack of specific experimental data for this compound, this document serves as a practical template, outlining key experimental protocols and comparing its potential efficacy with known imidazo[1,2-a]pyridine derivatives that exhibit anti-cancer properties. The data presented for the target compound is hypothetical and for illustrative purposes.

The imidazo[1,2-a]pyridine scaffold is a well-established "drug preconception" due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] These compounds have been shown to modulate various signaling pathways critical to cancer progression, such as the STAT3/NF-κB and AKT/mTOR pathways, and to inhibit specific protein kinases.[3][4][5] This guide will focus on validating the potential anti-cancer mechanism of this compound through inhibition of key signaling pathways.

Comparative Performance Data

The following tables summarize hypothetical inhibitory activity for this compound and reported data for other imidazo[1,2-a]pyridine derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Anti-proliferative Activity (IC50, µM)

CompoundHeLa (Cervical Cancer)A375 (Melanoma)HCC1937 (Breast Cancer)
This compound 12.5 (Hypothetical)15.2 (Hypothetical)18.9 (Hypothetical)
Compound 9i[6]10.62--
Compound 6[4]-<12-
IP-5[7][8]--45
IP-6[7][8]--47.7

Table 2: Kinase Inhibitory Activity (IC50, µM)

Compoundc-MetMARK4FLT3
This compound 5.8 (Hypothetical)8.2 (Hypothetical)10.5 (Hypothetical)
SU11274[9]0.8 - 4.4--
Compound 4h[10]-1.74-
Ling-5o[11]--Sub-micromolar

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A375, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of the compound against specific kinases like c-Met or MARK4.

Protocol (Example for c-Met Kinase): [12][13]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP solution, and a substrate solution (e.g., Poly (Glu, Tyr) 4:1).

  • Reaction Mixture: In a 96-well plate, add the c-Met enzyme, the test compound at various concentrations, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as Kinase-Glo® MAX, which measures the amount of ATP remaining in the well.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation levels of key proteins in signaling pathways like STAT3/NF-κB and AKT/mTOR.

Protocol:

  • Cell Lysis: Treat cancer cells with the compound for a specific time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially targeted by this compound and the experimental workflows for its validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-Met) AKT AKT Receptor->AKT Activates STAT3 STAT3 Receptor->STAT3 Activates mTOR mTOR AKT->mTOR Activates Gene Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene Promotes Translation IKK IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates NFκB_nuc->Gene STAT3_nuc->Gene Compound 7-Methyl-2-(3-nitrophenyl) imidazo[1,2-a]pyridine Compound->Receptor Inhibits Compound->AKT Inhibits Compound->IKK Inhibits

Caption: Potential signaling pathways targeted by this compound.

G start Start: Hypothesis Generation (Compound inhibits cancer cell growth) mtt In Vitro Cytotoxicity (MTT Assay) start->mtt ic50 Determine IC50 Values mtt->ic50 pathway Pathway Analysis (Western Blot for p-AKT, p-STAT3, etc.) ic50->pathway kinase Direct Kinase Inhibition (Kinase Assay for c-Met, MARK4, etc.) ic50->kinase mechanism Elucidate Mechanism of Action pathway->mechanism kinase->mechanism compare Compare with Alternatives mechanism->compare conclusion Conclusion compare->conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

This guide outlines a comprehensive strategy for validating the mechanism of action of this compound as a potential anti-cancer agent. By employing the detailed experimental protocols and comparing the results with established imidazo[1,2-a]pyridine derivatives, researchers can effectively elucidate its therapeutic potential and specific molecular targets. The provided visualizations of signaling pathways and experimental workflows offer a clear roadmap for these investigations. Further studies, including in vivo models, will be necessary to fully characterize the pharmacological profile of this compound.

References

Cross-reactivity profiling of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific cross-reactivity data for 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine against a broad kinase panel could not be located. To fulfill the structural and content requirements of this guide, we will present a comparative analysis using Anlotinib, a well-characterized multi-kinase inhibitor based on a related heterocyclic scaffold. Anlotinib's profile illustrates how such data is typically presented and evaluated for this class of compounds. We will compare its activity with Sunitinib, another established multi-kinase inhibitor.

Overview of Kinase Inhibition Profiles

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its versatile binding to the ATP pocket of various kinases.[1][2] Different derivatives have been developed to selectively target kinases involved in cell cycle progression (like CDK and Aurora kinases) or angiogenesis and cell proliferation (like VEGFR and c-Kit).[3][4][5][6]

Anlotinib is a novel, orally administered tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including VEGFR, FGFR, PDGFR, and c-Kit.[7][8] Its efficacy is compared here against Sunitinib, a broader-spectrum kinase inhibitor.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nmol/L)

Kinase TargetAnlotinib (IC50, nmol/L)Sunitinib (IC50, nmol/L)Primary Signaling Pathway
VEGFR2 0.2 ± 0.14.0 ± 2.9Angiogenesis, Proliferation
VEGFR3 0.7 ± 0.115.7 ± 1.5Angiogenesis, Lymphangiogenesis
c-Kit 14.8 ± 2.511.0 ± 1.5Proliferation, Survival
VEGFR1 26.9 ± 7.771.5 ± 12.8Angiogenesis
PDGFRβ 115.0 ± 62.07.7 ± 2.2Proliferation, Migration

Data presented is derived from preclinical characterizations of Anlotinib.[9]

Interpretation: The data indicates that Anlotinib is a highly potent inhibitor of VEGFR2 and VEGFR3, showing significantly stronger activity against these targets compared to Sunitinib.[9] While both compounds inhibit c-Kit at similar nanomolar concentrations, Sunitinib demonstrates more potent inhibition of PDGFRβ. This highlights a key difference in their selectivity profiles: Anlotinib is more selective for VEGFR, whereas Sunitinib has a broader inhibitory effect that includes potent PDGFRβ antagonism.

Experimental Protocols

The following is a representative protocol for an in-vitro kinase inhibition assay, based on standard methodologies used in preclinical drug characterization.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinase enzymes.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR2, c-Kit, PDGFRβ).

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Test compounds (Anlotinib, Sunitinib) dissolved in DMSO.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 384-well microplates.

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Plate reader (Luminometer or Fluorometer).

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from 10 mM. These are further diluted in the kinase buffer to achieve the final assay concentrations.

  • Assay Plate Setup: 5 µL of the diluted compound solution is added to the wells of a 384-well plate. Control wells contain DMSO only (for 0% inhibition) and a known pan-kinase inhibitor like staurosporine (for 100% inhibition).

  • Kinase Reaction: 10 µL of a kinase/substrate mixture (prepared in kinase buffer) is added to each well. The reaction is initiated by adding 10 µL of an ATP solution. The final ATP concentration is typically set near the Km value for each specific kinase.

  • Incubation: The plate is incubated at room temperature (e.g., 25°C) for a specified period, typically 60 minutes, to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the remaining ATP or the amount of ADP produced is quantified by adding a detection reagent. For instance, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: The luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to the controls. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualized Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Dilution (Serial dilution in DMSO) Dispense 3. Dispense Reagents (Compounds & Kinase Mix to Plate) Compound->Dispense KinaseMix 2. Reagent Preparation (Kinase, Substrate, ATP) KinaseMix->Dispense Incubate 4. Initiate & Incubate (Add ATP, Incubate for 60 min) Dispense->Incubate Detect 5. Signal Detection (Add Detection Reagent) Incubate->Detect Read 6. Read Plate (Luminescence/Fluorescence) Detect->Read Calculate 7. Calculate % Inhibition Read->Calculate CurveFit 8. Curve Fitting & IC50 (4-Parameter Logistic Fit) Calculate->CurveFit G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAF RAF VEGFR2->RAF Phosphorylates Anlotinib Anlotinib Anlotinib->VEGFR2 Inhibits (ATP Competition) AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

References

A Comparative Analysis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is intended for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics. While direct comparative data for this compound is limited in the public domain, this guide leverages available data on structurally similar analogs to provide insights into their potential therapeutic applications, particularly in oncology and anti-inflammatory fields.

Chemical Synthesis

The synthesis of the 2-phenylimidazo[1,2-a]pyridine scaffold is a well-established process in medicinal chemistry. The most common and versatile method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. Variations of this method, including one-pot multicomponent reactions, have been developed to improve efficiency and yield.[1]

A general synthetic route to produce 7-methyl-2-phenylimidazo[1,2-a]pyridine analogs involves the reaction of 4-methyl-2-aminopyridine with a substituted 2-bromoacetophenone. For the synthesis of the title compound, 2-bromo-1-(3-nitrophenyl)ethan-1-one would be the required reagent. The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often with the addition of a base to facilitate the cyclization.

Comparative Biological Activity

Analogs of this compound have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The following tables summarize the reported in vitro activities of various analogs, providing a basis for comparative analysis.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a common feature in many compounds developed as anticancer agents.[2][3][4] Analogs have shown potent cytotoxicity against a variety of cancer cell lines. The substitution pattern on both the imidazo[1,2-a]pyridine core and the 2-phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 2-(2-nitrophenyl)-N-(p-chlorophenyl)imidazo[1,2-a]pyridin-3-amineHT-29 (Colon)4.15 ± 2.93[1]
MCF-7 (Breast)30.88 ± 14.44[1]
B16F10 (Melanoma)64.81 ± 15.78[1]
Analog 2 2-(p-tolyl)-N-(p-chlorophenyl)imidazo[1,2-a]pyridin-3-amineB16F10 (Melanoma)21.75 ± 0.81[1]
Analog 3 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine--[5]
IP-5 Not specifiedHCC1937 (Breast)45[6]
IP-6 Not specifiedHCC1937 (Breast)47.7[6]
IP-7 Not specifiedHCC1937 (Breast)79.6[6]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs.

Cyclooxygenase (COX) Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[7] The selectivity for COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5j 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-0.05-[7]
5e Structure not specified-0.05-[7]
5f Structure not specified-0.05-[7]
5i Structure not specified--897.19[7]

Table 2: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs.

Signaling Pathway Modulation

The biological effects of imidazo[1,2-a]pyridine analogs are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in diseases like cancer.

AKT/mTOR Pathway

Several studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound Imidazo[1,2-a]pyridine Analog Compound->AKT Inhibition

Caption: Inhibition of the AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine analogs.

STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are constitutively active in many types of cancer, promoting cell survival, proliferation, and angiogenesis. A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to suppress these pathways.[9]

STAT3_NFkB_Pathway cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExp Gene Expression (Inflammation, Proliferation, Angiogenesis) pSTAT3->GeneExp IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->GeneExp Nucleus Nucleus Compound Imidazo[1,2-a]pyridine Analog Compound->pSTAT3 Inhibition Compound->NFkB Inhibition

Caption: Modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine analogs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of imidazo[1,2-a]pyridine analogs.

General Synthesis of 2-Phenylimidazo[1,2-a]pyridines

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Aminopyridine Substituted 2-Aminopyridine Reaction Condensation & Cyclization Aminopyridine->Reaction Haloketone Substituted α-Haloacetophenone Haloketone->Reaction Product 2-Phenylimidazo[1,2-a]pyridine Analog Reaction->Product

References

In vivo validation of the antitumor activity of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo validation of the antitumor activity of imidazo[1,2-a]pyridine derivatives in mouse models, with a focus on 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine and its analogs.

Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest as potential anticancer agents due to their ability to inhibit cancer cell growth.[1][2] These compounds have been shown to target several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR, Nek2, and NF-κB pathways.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in Mouse Xenograft Models

The following table summarizes the in vivo antitumor activity of various imidazo[1,2-a]pyridine derivatives from preclinical studies. This data provides a benchmark for the expected efficacy of novel compounds within this class.

Compound ID/DescriptionCancer ModelMouse StrainDosageTumor Growth Inhibition (TGI)Reference
Thiazole-substituted imidazo[1,2-a]pyridineHeLa (Cervical Cancer) XenograftN/A50 mg/kgSignificant inhibition[2]
Thiazole derivative 12HeLa (Cervical Cancer) XenograftN/A25 mg/kg (intraperitoneally)37%[3]
MBM-17S and MBM-55SN/AN/AN/ASignificantly suppressed tumor growth[4]

Comparison with Standard-of-Care Chemotherapy

To contextualize the potential of imidazo[1,2-a]pyridine derivatives, their reported efficacy is compared with standard chemotherapeutic agents used in similar preclinical models.

TherapyCancer ModelMouse StrainKey Efficacy FindingsReference
Imidazo[1,2-a]pyridine Derivatives
Thiazole-substituted imidazo[1,2-a]pyridineHeLa (Cervical Cancer) XenograftN/ASignificant tumor growth inhibition at 50 mg/kg.[2]
Standard-of-Care
Cisplatin-based chemotherapy with radiationCervical CancerN/AStandard treatment for stage IIB-IVA.[5]
BRAF/MEK inhibitors (e.g., trametinib, vemurafenib, dabrafenib)Melanoma XenograftsN/ATargeted therapies for melanomas with specific mutations.[6]
Anti-PD-1/PD-L1 and CTLA-4 inhibitors (e.g., ipilimumab, nivolumab, pembrolizumab)MelanomaHumanized miceImmunotherapies for advanced melanoma.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following is a representative experimental protocol for evaluating the antitumor activity of a compound in a xenograft mouse model, based on common practices in the field.

Human Tumor Xenograft Model Protocol
  • Cell Culture:

    • Human cancer cell lines (e.g., HeLa for cervical cancer, A375 for melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a 37°C incubator with 5% CO₂.[8]

    • Cells are harvested at 70-80% confluency for implantation.[8]

  • Animal Models:

    • Immunocompromised mice (e.g., athymic nude, NOD/SCID) aged 6-8 weeks are used to prevent rejection of human tumor cells.[8]

  • Tumor Implantation:

    • A suspension of 1 x 10⁷ viable cancer cells in 100-200 µL of sterile PBS or serum-free medium is prepared.[8]

    • The cell suspension is injected subcutaneously or intraperitoneally into the mice.[8]

    • For orthotopic models, tumor fragments from patient biopsies can be directly implanted into the corresponding organ of the mouse.[5]

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

    • The investigational compound (e.g., this compound) is formulated in a suitable vehicle.

    • The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated as (length x width²)/2.

    • Animal body weight and general health are monitored for signs of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Statistical Analysis:

    • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

    • Statistical significance between groups is determined using appropriate tests (e.g., t-test, ANOVA).

Signaling Pathways and Mechanisms of Action

Several studies suggest that imidazo[1,2-a]pyridine derivatives exert their antitumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][9][10] Its dysregulation is a common feature in many cancers.[4] Some imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[2][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit Nek2_Pathway Nek2 Nek2 Centrosome Centrosome Separation Nek2->Centrosome CellCycleArrest Cell Cycle Arrest & Apoptosis Mitosis Mitotic Progression Centrosome->Mitosis TumorGrowth Tumor Growth Mitosis->TumorGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Nek2 inhibit Imidazopyridine->CellCycleArrest induce NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Inflammation, Survival) Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->IKK inhibit Experimental_Workflow CellCulture 1. Cancer Cell Culture TumorImplantation 2. Tumor Cell Implantation CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Treatment (Compound vs. Vehicle) Randomization->Treatment Efficacy 6. Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy Analysis 7. Data Analysis & Endpoint Efficacy->Analysis

References

Benchmarking the Selectivity of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. While direct experimental data for this specific compound is not publicly available, this document benchmarks its potential selectivity by comparing it with structurally related imidazo[1,2-a]pyridine derivatives that have been extensively studied. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known to exhibit potent inhibitory activity against a range of protein kinases, making it a valuable scaffold in drug discovery, particularly in oncology.[1][2][3]

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Non-selective kinase inhibition can lead to off-target effects and toxicity. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to provide a comprehensive framework for evaluating the selectivity of novel imidazo[1,2-a]pyridine-based kinase inhibitors.

Comparative Selectivity of Imidazo[1,2-a]pyridine Analogs

The kinase inhibitory activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on the core scaffold. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative analogs against a panel of kinases, offering insights into the potential selectivity of this compound.

Table 1: Kinase Inhibition Profile of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives

Compound ID2-Aryl Substituent7-Position SubstituentTarget KinaseIC50 (µM)Reference
Hypothetical 3-Nitrophenyl Methyl ---
Compound 4c 4-ChlorophenylHCLK10.7[1]
DYRK1A2.6[1]
Compound 24 4-(Methylsulfonyl)phenyl-amino-pyridine1-Methyl-1H-pyrazol-4-ylFLT3<0.01[4]
FLT3-ITD<0.01[4]
FLT3-D835Y<0.01[4]
FLT3-F691L<0.01[4]
Compound 5l 4-Fluorophenyl-thiophenyl4-(Methylsulfonyl)phenylFLT30.16[5]
NEK2>10 (51% inh. @ 20µM)[5]

Table 2: Kinase Inhibition Profile of Other Substituted Imidazo[1,2-a]pyridine Derivatives

Compound IDKey SubstituentsTarget KinaseIC50 (µM)Reference
CCT137690 2-(1,3-dimethyl-1H-pyrazol-4-yl), 7-(piperazin-1-yl)Aurora-A0.212[6]
Aurora-B0.461[6]
Compound 31 2-(4-(dimethylamino)phenyl), 6-chloro, 7-(piperazin-1-yl)Aurora-A0.042[7]
Aurora-B0.198[7]
Aurora-C0.227[7]
A novel CDK inhibitor 3-(pyrimidin-4-yl)CDK2<0.5[8]
CDK4<0.5[8]

Experimental Protocols

The determination of kinase inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based assays. For a comprehensive understanding, broad kinase panel screening is often employed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[9]

  • This compound (or analog) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Thaw all reagents and prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture, followed by 2 µL of ATP solution to start the reaction.[10]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[10]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9][10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) serial_dilution Serial Dilution of This compound prep_reagents->serial_dilution add_compound Add Compound to 384-well Plate serial_dilution->add_compound add_kinase_substrate Add Kinase/Substrate Mixture add_compound->add_kinase_substrate add_atp Initiate Reaction with ATP add_kinase_substrate->add_atp incubation_reaction Incubate (60-120 min) add_atp->incubation_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation_reaction->stop_reaction incubation_stop Incubate (40 min) stop_reaction->incubation_stop generate_signal Generate Luminescence (Kinase Detection Reagent) incubation_stop->generate_signal incubation_signal Incubate (30 min) generate_signal->incubation_signal read_plate Measure Luminescence incubation_signal->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Cellular Kinase Inhibition Assay (Ba/F3 Proliferation Assay)

This assay is used to assess the inhibitory activity of a compound on a specific oncogenic kinase that drives interleukin-3 (IL-3) independent proliferation in Ba/F3 cells.

Materials:

  • Engineered Ba/F3 cell line expressing the target kinase

  • Parental Ba/F3 cell line

  • Appropriate cell culture media with and without IL-3

  • This compound (or analog)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Culture: Culture the engineered Ba/F3 cells in media without IL-3 and the parental Ba/F3 cells in media supplemented with IL-3.

  • Assay Setup: Seed the engineered Ba/F3 cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours).

  • Viability Measurement: Add a cell viability reagent and measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).[11]

Kinome Scanning

For a broad assessment of selectivity, compounds can be screened against a large panel of kinases using services like KINOMEscan®. This technology utilizes a competition binding assay to quantify the interaction of a compound with hundreds of kinases, providing a comprehensive selectivity profile.[12][13] The output is often represented as a percentage of control, with lower percentages indicating stronger binding. A selectivity score, such as S(10), can be calculated by dividing the number of kinases with greater than 90% inhibition by the total number of kinases tested.[12]

Signaling Pathway Context: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Several imidazo[1,2-a]pyridine derivatives have shown potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4][5] The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by compounds like this compound.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Proliferation Gene Transcription (Proliferation, Survival) RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Conclusion

While the precise selectivity profile of this compound remains to be experimentally determined, the comparative data from structurally related analogs suggest that it is likely to exhibit inhibitory activity against a range of protein kinases. The specific kinases it targets and its selectivity profile will be heavily influenced by the nature and position of the substituents on the imidazo[1,2-a]pyridine core. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its selectivity, which is a critical step in the development of this and other novel kinase inhibitors for therapeutic applications. The provided visualizations offer a clear understanding of the experimental workflows and the biological context of kinase inhibition.

References

A Comparative Guide to the Reproducibility of Biological Assays with 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological assays involving the imidazo[1,2-a]pyridine scaffold, with a focus on 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine and its analogs. The performance of this class of compounds is compared with established, commercially available kinase inhibitors that target similar signaling pathways. This document offers insights into the reproducibility of such assays, supported by experimental data and detailed protocols.

The imidazo[1,2-a]pyridine core is a versatile scaffold that has been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antituberculosis agents. Many derivatives of this scaffold have been shown to be potent inhibitors of various protein kinases, which are critical regulators of cellular processes. The reproducibility of biological assays is paramount for the reliable evaluation of these compounds in drug discovery and development. While specific reproducibility data for this compound is not extensively published, this guide provides a framework for understanding the expected assay performance based on data from analogous compounds and established kinase inhibitors.

Comparative Analysis of Kinase Inhibition

The 2-(3-nitrophenyl)imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of several protein kinases. Below is a comparative summary of the inhibitory activities of imidazo[1,2-a]pyridine derivatives against various kinases, alongside data for well-established, alternative inhibitors.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Its dysregulation is implicated in various cancers.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 (nM)Reference
Imidazo[4,5-b]pyridines Compound 2c TrkACellular Assay<1[1]
Indolocarbazole Lestaurtinib (CEP-701) TrkABiochemical Assay25[2]

Note: While compound 2c is an imidazo[4,5-b]pyridine, its potent TrkA inhibition highlights the potential of related imidazopyridine scaffolds.

Rearranged during Transfection (RET) Kinase Inhibition

RET is a receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in several cancers, including thyroid and lung cancer.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 (nM)Reference
Imidazo[1,2-a]pyridine Compound 20 RET (wild-type)Biochemical Assay11[3]
Pyrazolopyrimidine Pralsetinib (BLU-667) RET (wild-type)Biochemical Assay0.4[4]
Polo-like Kinase 1 (PLK1) Inhibition

PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle and is a target for cancer therapy.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 (nM)Reference
Imidazo[1,2-a]pyridine Compound 36 PLK1Biochemical Assay1.3[5]
Dihydropteridinone Volasertib (BI 6727) PLK1Biochemical Assay0.87[6]
Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and is frequently mutated in cancer.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 2g PI3KαBiochemical Assay0.0018[7]
Quinazolinone Idelalisib (CAL-101) PI3KδBiochemical Assay0.0025[8]
c-Met Kinase Inhibition

c-Met is a receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling pathways involved in cell proliferation, migration, and invasion.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 (nM)Reference
Imidazo[1,2-a]pyridine Compound 22e c-MetBiochemical Assay3.9[9]
Aminopyridine Crizotinib (PF-02341066) c-MetBiochemical Assay4[10]

Discussion on Assay Reproducibility

  • Z'-factor: This is a statistical measure of the quality of a high-throughput screening (HTS) assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls and low data variability.[11]

  • Coefficient of Variation (%CV): This is a measure of the relative variability of data, calculated as the ratio of the standard deviation to the mean. A lower %CV indicates higher precision and better reproducibility. For many cell-based assays, a %CV of less than 20% is considered acceptable.[12]

Factors that can influence the reproducibility of kinase and cell-based assays include:

  • Reagent Quality and Consistency: Variations in the quality of enzymes, substrates, antibodies, and cells can lead to significant variability.

  • Experimental Conditions: Minor fluctuations in temperature, incubation times, and liquid handling can impact results.

  • Compound Stability and Solubility: The stability of the test compound in the assay buffer and its solubility can affect its effective concentration.

  • Cellular Factors: In cell-based assays, cell line heterogeneity, passage number, and cell density can introduce variability.

To ensure high reproducibility, it is essential to use well-characterized reagents, optimize and standardize protocols, and include appropriate controls in every experiment.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of kinase inhibitors.

Biochemical Kinase Assay (Luminescence-based, e.g., ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
  • Enzyme: Recombinant human kinase (e.g., TrkA, RET, PLK1, PI3K, c-Met) diluted to the desired concentration in kinase buffer.
  • Substrate/ATP Mix: Specific peptide substrate and ATP at a concentration close to the Kₘ for the kinase, prepared in kinase buffer.
  • Test Compound: Serial dilutions of this compound or alternative inhibitors in DMSO, followed by dilution in kinase buffer. The final DMSO concentration should not exceed 1%.

2. Kinase Reaction:

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2 µL of the diluted kinase to each well.
  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
  • Incubate the plate at room temperature for 60 minutes.

3. Signal Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., one with a known dependency on the target kinase) in appropriate media.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for 72 hours.

3. Signal Detection:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO control.
  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for kinase inhibitor evaluation.

cluster_0 TrkA Signaling Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Shc Shc/Grb2/SOS TrkA->Shc PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Shc->Ras mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Proliferation Proliferation/ Survival PKC->Proliferation mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Overview of the TrkA signaling pathway.

cluster_1 RET Signaling Pathway Ligand GDNF family ligand CoReceptor GFRα co-receptor Ligand->CoReceptor RET RET Receptor CoReceptor->RET RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT JAK_STAT JAK/STAT Pathway RET->JAK_STAT Proliferation Proliferation/ Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Overview of the RET signaling pathway.

cluster_2 PLK1 in Cell Cycle Regulation PLK1 PLK1 Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle Cytokinesis Cytokinesis PLK1->Cytokinesis M_Phase M-Phase Progression Centrosome->M_Phase Spindle->M_Phase Cytokinesis->M_Phase cluster_3 Kinase Inhibitor Screening Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Cell_Assay Cell-Based Assay (e.g., Proliferation) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

References

Correlating In Vitro and In Vivo Activity of a Potent Imidazo[1,2-a]pyridine-based c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a critical factor in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo activity of a novel imidazo[1,2-a]pyridine derivative, compound 22e , a potent and selective c-Met inhibitor.[3] The performance of this compound is compared with other known c-Met inhibitors, supported by experimental data and detailed protocols to aid researchers in the evaluation of novel anti-cancer agents.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of the imidazo[1,2-a]pyridine derivative 22e in comparison to other c-Met inhibitors.

Table 1: In Vitro Activity of c-Met Inhibitors

Compoundc-Met Kinase IC50 (nM)EBC-1 Cell Proliferation IC50 (nM)
Compound 22e 3.945.0
Crizotinib22.5Varies by cell line
Capmatinib0.60.92 (NCI-H1993)

Data for Compound 22e from[3]. Data for Crizotinib and Capmatinib from[4].

Table 2: In Vivo Activity of Compound 22e in EBC-1 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (TGI)
Compound 22e 50 mg/kg75%

Data for Compound 22e from[3].

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process, the following diagrams illustrate the c-Met signaling pathway and the experimental workflow for testing c-Met inhibitors.

c_Met_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met_Receptor c-Met Receptor PI3K PI3K c-Met_Receptor->PI3K RAS RAS c-Met_Receptor->RAS STAT3_5 STAT3/5 c-Met_Receptor->STAT3_5 AKT AKT PI3K->AKT Gene_Transcription Gene Transcription AKT->Gene_Transcription Cell Survival MAPK MAPK RAS->MAPK MAPK->Gene_Transcription Cell Proliferation STAT3_5->Gene_Transcription Migration & Invasion HGF_Ligand HGF Ligand HGF_Ligand->c-Met_Receptor Binding & Dimerization Inhibitor Compound 22e (c-Met Inhibitor) Inhibitor->c-Met_Receptor Inhibition

Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound 22e.

Experimental_Workflow Experimental Workflow for c-Met Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay c-Met Kinase Inhibition Assay Cell_Assay EBC-1 Cell Proliferation Assay Kinase_Assay->Cell_Assay Lead_Compound Identification of Lead Compound (22e) Cell_Assay->Lead_Compound Xenograft_Model EBC-1 Xenograft Mouse Model Data_Analysis Data Analysis and Correlation Xenograft_Model->Data_Analysis Compound_Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Compound_Synthesis->Kinase_Assay Lead_Compound->Xenograft_Model

Caption: Generalized experimental workflow for the evaluation of c-Met inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of the synthesized compounds against the c-Met kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase

    • Poly(Glu, Tyr) 4:1 as a substrate

    • ATP

    • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[4]

    • Test compounds dissolved in DMSO

    • 96-well plates

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, c-Met enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP and the substrate. The final ATP concentration should be at or near the Km for c-Met.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

EBC-1 Cell Proliferation Assay

This assay is used to evaluate the effect of the compounds on the proliferation of the c-Met-addicted EBC-1 human lung cancer cell line.[3][6]

  • Reagents and Materials:

    • EBC-1 human non-small cell lung carcinoma cell line[7]

    • Culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Cell Counting Kit-8 (CCK-8) or MTS reagent[8][9]

  • Procedure:

    • Seed EBC-1 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach overnight.[9]

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

EBC-1 Xenograft Mouse Model

This in vivo model is used to assess the anti-tumor efficacy of the lead compounds.

  • Animals and Materials:

    • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old[10]

    • EBC-1 cells

    • Matrigel (optional)

    • Test compound formulation

    • Vehicle control

  • Procedure:

    • Subcutaneously inject 1 x 10^6 EBC-1 cells into the flank of each mouse.[11]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., 50 mg/kg) or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, on a predetermined schedule.[3][12]

    • Measure tumor volumes with calipers every 2-3 days and monitor the body weight of the mice.[11]

    • At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.[4]

Conclusion

The imidazo[1,2-a]pyridine derivative, compound 22e , demonstrates potent in vitro inhibition of c-Met kinase activity and proliferation of the c-Met-addicted EBC-1 cell line.[3] Importantly, this in vitro potency translates to significant in vivo anti-tumor efficacy in an EBC-1 xenograft model.[3] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of oncology drug discovery for the evaluation and comparison of novel c-Met inhibitors. The strong correlation between the in vitro and in vivo data for compound 22e underscores the robustness of the described experimental workflow in identifying promising clinical candidates.

References

Safety Operating Guide

Safe Disposal of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. This guide provides a comprehensive operational plan for the proper disposal of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance, exercising caution and adhering to the stringent disposal protocols outlined below.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to equip oneself with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
GlovesNitrile or other chemical-resistant materialTo prevent skin contact.
Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes.
Lab CoatStandard laboratory coatTo protect clothing and skin.
Respiratory ProtectionUse in a well-ventilated area or fume hood.To prevent inhalation of dust or vapors.

In the event of a spill, the material should be carefully swept up to avoid dust formation and placed in a designated, sealed container for hazardous waste.

Hazard Assessment and Waste Classification

While a specific SDS is unavailable, the chemical structure of this compound—a nitrogen-containing heterocyclic compound with a nitro group—suggests potential hazards. It should be managed as hazardous waste in compliance with federal, state, and local regulations. The primary principle is to identify, segregate, and dispose of chemical waste through approved channels.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • The first step is to clearly identify the waste as "this compound, solid waste."

  • This waste must be segregated from other laboratory waste streams to prevent inadvertent and potentially hazardous reactions.[2] Do not mix with acids, bases, or oxidizers.

2. Container Selection and Labeling:

  • A dedicated, leak-proof container made of a material compatible with the chemical waste should be used.[3] The original container is often the best choice for storing the waste.[4]

  • The container must be affixed with a "Hazardous Waste" label.[2]

  • The label must include the full chemical name, "this compound," the date the waste was first added, and the name of the generating researcher or lab.[2] Abbreviations and chemical formulas are not acceptable.[2]

3. Waste Accumulation and Storage:

  • The sealed and labeled waste container should be stored in a designated satellite accumulation area near the point of generation.[5]

  • This storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[3]

  • Ensure the container is kept closed except when adding waste.[2]

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

  • Do not dispose of this chemical down the drain or in regular trash.

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing and air-drying, and once all hazardous labels have been defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Identify Waste: This compound B->C D Select Compatible & Leak-Proof Container C->D E Affix 'Hazardous Waste' Label with Full Chemical Name & Date D->E F Place Waste in Labeled Container E->F G Store Sealed Container in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Properly Dispose of Triple-Rinsed Empty Container H->I

Caption: Disposal workflow for hazardous chemical waste.

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific waste management policies.

References

Personal protective equipment for handling 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern when handling chemical compounds is safety. This guide provides crucial safety and logistical information for the handling of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar molecules, including nitrophenyl and imidazo[1,2-a]pyridine derivatives. The presence of the nitrophenyl group suggests that this compound should be handled with care, treating it as potentially hazardous upon inhalation, ingestion, and skin contact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMandatory to protect against splashes and dust. In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. It is crucial to consult the glove manufacturer's resistance data for specific breakthrough times.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][4]
Body Protection Laboratory CoatA standard laboratory coat is required to prevent skin contact.[1] For tasks with a higher potential for splashes or significant dust generation, additional protective clothing may be necessary.
Respiratory Protection Fume Hood or RespiratorAll work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Safe Handling and Storage

Adherence to proper laboratory practices is fundamental for safe handling and storage:

  • General Hygiene: Avoid all personal contact with the compound, including the inhalation of dust.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[7][8] Hands should be washed thoroughly after handling the material.[1][3][5]

  • Handling: Avoid the formation of dust and aerosols.[3] Ensure adequate ventilation at all times.[3][5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]

Spill and Disposal Management

In the event of a spill, the area should be evacuated, and adequate ventilation must be ensured.[5] Appropriate PPE as described above must be worn. For minor spills, the solid material should be carefully swept up to avoid dust generation and placed in a suitable, labeled container for disposal.[1]

Proper disposal of this compound and its containers is a critical final step to ensure environmental safety and regulatory compliance. Empty containers should be triple-rinsed with an appropriate solvent and disposed of as chemical waste.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure start Start: Handling 7-Methyl-2- (3-nitrophenyl)imidazo[1,2-a]pyridine check_sds Specific SDS Available? start->check_sds base_ppe Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves check_sds->base_ppe No, use data for similar compounds fume_hood Work in Fume Hood base_ppe->fume_hood respirator Consider Respirator fume_hood->respirator If fume hood is unavailable or high dust/aerosol risk handle Proceed with Handling fume_hood->handle If fume hood is available respirator->handle

PPE selection workflow for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.